Riociguat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSNCNJFUAIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978109 | |
| Record name | Riociguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625115-55-1 | |
| Record name | Riociguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625115-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riociguat [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riociguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riociguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIOCIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU3FE2Y4XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and development of Riociguat (BAY 63-2521)
An In-depth Technical Guide on the Discovery and Development of Riociguat (BAY 63-2521)
Executive Summary
This compound (BAY 63-2521), marketed as Adempas®, is a first-in-class stimulator of soluble guanylate cyclase (sGC).[1][2] It represents a significant advancement in the treatment of two severe forms of pulmonary hypertension (PH): Chronic Thromboembolic Pulmonary Hypertension (CTEPH) and Pulmonary Arterial Hypertension (PAH).[1][3] Impairment of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway is a key factor in the pathophysiology of PH, leading to vasoconstriction, inflammation, and vascular remodeling.[4] this compound was developed to directly target this pathway through a novel, dual mechanism of action. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Medicinal Chemistry
The development of this compound was born out of the need for a therapeutic agent that could effectively target the NO-sGC-cGMP pathway, particularly in conditions where endogenous NO production is impaired.
Rationale for Targeting Soluble Guanylate Cyclase (sGC)
Soluble guanylate cyclase is a critical enzyme in the cardiopulmonary system that, upon activation by NO, catalyzes the synthesis of cGMP. cGMP acts as a second messenger, mediating vasodilation, and inhibiting smooth muscle proliferation, fibrosis, and inflammation. In pulmonary hypertension, endothelial dysfunction leads to reduced NO synthesis and insufficient stimulation of this protective pathway. While phosphodiesterase-5 (PDE-5) inhibitors increase cGMP levels by preventing its degradation, their efficacy is dependent on the upstream production of NO. Direct stimulation of sGC offered a novel therapeutic strategy that could bypass the requirement for endogenous NO.
Lead Optimization from Early sGC Stimulators
The first NO-independent sGC stimulator identified was the benzylindazole derivative YC-1. Subsequent research led to the development of more potent pyrazolopyridine compounds like BAY 41-2272 and BAY 41-8543. However, these early compounds were hampered by unfavorable drug metabolism and pharmacokinetic (DMPK) properties, rendering them unsuitable for further clinical development. An extensive structure-activity relationship (SAR) exploration of this chemical class was undertaken to improve the DMPK profile, leading to the identification of this compound (BAY 63-2521) as a potent, orally bioavailable sGC stimulator with suitable properties for clinical investigation.
Chemical Synthesis
The synthesis of this compound is a multi-step process involving the careful construction of its core pyrazolo[3,4-b]pyridine structure. Various synthetic routes have been developed, often starting from commercially available materials like 2-chloronicotinic acid or diethyl malonate. A key intermediate in many of these syntheses is 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. The process involves steps such as hydrazinolysis, intramolecular cyclization, regioselective N-benzylation, and palladium-catalyzed cyanation to yield the final active pharmaceutical ingredient.
Mechanism of Action
This compound possesses a unique dual mechanism of action that directly targets the sGC enzyme.
-
Direct Stimulation of sGC: this compound can bind to the sGC enzyme and stimulate it directly, independently of NO. This action ensures cGMP production even in states of NO deficiency.
-
Sensitization to Endogenous NO: this compound also sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding. This synergistic action enhances the effect of even low levels of bioavailable NO, leading to a more robust cGMP response.
This dual action leads to increased intracellular cGMP levels, resulting in vasodilation and antiproliferative effects on vascular smooth muscle cells, thereby addressing the core pathophysiology of pulmonary hypertension.
Preclinical Development
Extensive preclinical studies were conducted to characterize the efficacy and safety of this compound in various in vitro and in vivo models.
In Vitro Studies
In cell-free enzyme assays, this compound demonstrated potent stimulation of recombinant sGC, increasing its activity by up to 73-fold on its own. In combination with an NO donor, this compound acted synergistically, increasing sGC activity by up to 112-fold. These studies confirmed the dual mechanism of action at a molecular level.
In Vivo Animal Models of Pulmonary Hypertension
This compound has shown significant beneficial effects in multiple rodent models of PH. A key model used to establish severe, angioproliferative PH involves the combination of a vascular endothelial growth factor receptor (VEGFR) antagonist, SU5416, with chronic hypoxia. In this model, this compound has been shown to effectively suppress pulmonary vascular remodeling and significantly improve right ventricular (RV) function.
Table 1: Preclinical Efficacy of this compound in the SU5416 + Hypoxia Rat Model
| Parameter | Vehicle (Placebo) | Sildenafil (50 mg/kg/day) | This compound (10 mg/kg/day) | Statistical Significance (this compound vs.) |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 89 ± 3 | 80 ± 3 | 73 ± 4 | p=0.01 vs. Placebo |
| Cardiac Output (CO, ml/min) | 31 ± 3 | N/A | 60 ± 5 | p<0.01 vs. Placebo |
| RV Hypertrophy (RV/LV+S Ratio) | 0.76 ± 0.02 | 0.66 ± 0.29 | 0.55 ± 0.29 | p<0.001 vs. Placebo; p<0.01 vs. Sildenafil |
| Neointima/Media Ratio | High | Reduced | Significantly Lower | p<0.05 vs. Placebo & Sildenafil |
| Occluded Arteries (%) | High | N/A | Significantly Lower | p<0.05 vs. Placebo |
| (Data sourced from Lang et al. and other related preclinical studies). |
Experimental Protocols: Key Preclinical Assays
-
sGC Activity Assay: Purified recombinant sGC is incubated with the test compound (this compound) in the presence or absence of an NO donor (e.g., DEA/NO). The reaction is initiated by adding GTP and MgCl₂. The amount of cGMP produced is then quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) to determine the fold-activation of the enzyme.
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SU5416/Hypoxia Model Protocol: Male Sprague-Dawley rats receive a single subcutaneous injection of the VEGFR inhibitor SU5416 (20 mg/kg). The animals are then housed in a hypoxic environment (10% O₂) for 21 days to induce PH. Following this induction phase, rats are randomized to receive daily oral gavage of either vehicle, a comparator drug (like sildenafil), or this compound for a subsequent 14 days. At the end of the treatment period, terminal measurements are performed, including invasive hemodynamics via right heart catheterization and assessment of right ventricular hypertrophy by weighing the dissected heart chambers (Fulton's Index: RV/[LV+S]).
Clinical Development
The clinical development program for this compound was designed to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with PAH and CTEPH.
Pharmacokinetics and Pharmacodynamics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within about 1.5 hours. It has a high absolute bioavailability of approximately 94% and can be taken with or without food. The terminal half-life is approximately 7 hours in healthy subjects and 12 hours in patients with PH. This compound is cleared via multiple cytochrome P450 (CYP) pathways and is excreted through both renal (33-45%) and fecal (48-59%) routes.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value in Healthy Subjects | Value in PAH/CTEPH Patients |
| Bioavailability | ~94% | ~94% |
| Time to Peak Plasma Conc. (Tmax) | ~1.5 hours | ~1.5 hours |
| Plasma Protein Binding | ~95% | ~95% |
| Terminal Half-life (t½) | ~7 hours | ~12 hours |
| Metabolism | CYP1A1, CYP3A4, CYP2C8, CYP2J2 | CYP1A1, CYP3A4, CYP2C8, CYP2J2 |
| Excretion | 40% Renal, 53% Fecal | 33-45% Renal, 48-59% Fecal |
| Active Metabolite (M1) | 1/3 to 1/10 potency of this compound | 1/3 to 1/10 potency of this compound |
Phase II Clinical Studies
An open-label, uncontrolled Phase II study (NCT00454558) provided the initial proof-of-concept for this compound in 75 patients (42 with CTEPH, 33 with PAH). Patients received this compound titrated up to 2.5 mg three times daily (t.i.d.) over 12 weeks. The study demonstrated a favorable safety profile and significant improvements in exercise capacity and hemodynamics.
Table 3: Key Efficacy Outcomes of the Phase II Study (12 Weeks)
| Endpoint | CTEPH Patients (n=42) | PAH Patients (n=33) |
| Change in 6-Minute Walk Distance (6MWD) | +55 meters (from 390m baseline) | +57 meters (from 337m baseline) |
| Change in Pulmonary Vascular Resistance (PVR) | -215 dyn·s·cm⁻⁵ (from 709 baseline) | (Combined group data shown) |
| WHO Functional Class | Significant Improvement | Significant Improvement |
| All changes were statistically significant (p<0.0001). |
Phase III Pivotal Trials: CHEST-1 and PATENT-1
The efficacy and safety of this compound were definitively established in two multinational, randomized, double-blind, placebo-controlled Phase III trials.
-
CHEST-1 (Chronic Thromboembolic Pulmonary Hypertension sGC-Stimulator Trial 1; NCT00855465): This 16-week study enrolled 261 patients with inoperable CTEPH or persistent/recurrent PH after pulmonary endarterectomy.
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PATENT-1 (Pulmonary Arterial Hypertension sGC-Stimulator Trial 1; NCT00810693): This 12-week study enrolled 443 patients with PAH, who were either treatment-naïve or on stable doses of endothelin receptor antagonists or prostanoids.
Both studies met their primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in 6MWD for patients treated with this compound compared to placebo. Significant improvements were also observed across multiple key secondary endpoints. Long-term extension studies (CHEST-2 and PATENT-2) confirmed the sustained efficacy and long-term safety of this compound.
Table 4: Primary and Key Secondary Endpoints in Phase III Pivotal Trials
| Endpoint | Trial | This compound Group (Change) | Placebo Group (Change) | Treatment Effect (LSMD¹) | p-value |
| Change in 6MWD (meters) | CHEST-1 | +39 | -6 | +46 m | <0.0001 |
| PATENT-1 | +30 | -6 | +36 m | <0.001 | |
| Change in PVR (dyn·s·cm⁻⁵) | CHEST-1 | -226 | +23 | -246 | <0.0001 |
| PATENT-1 | -213 | +10 | -223 | <0.001 | |
| Change in NT-proBNP (pg/mL) | CHEST-1 | -291 | +14 | -432 | <0.0001 |
| PATENT-1 | -432 | +52 | -198 | <0.001 | |
| WHO Functional Class Improvement | CHEST-1 | 33% | 15% | N/A | <0.003 |
| PATENT-1 | 21% | 13% | N/A | 0.003 | |
| ¹LSMD: Least-Squares Mean Difference. (Data sourced from the primary publications for CHEST-1 and PATENT-1). |
Experimental Protocols: Phase III Trial Design
-
Inclusion Criteria: Adults with symptomatic PH (WHO Functional Class II or III), confirmed by right heart catheterization (PVR >300 dyn·s·cm⁻⁵, mPAP ≥25 mmHg). For CHEST-1, patients had to have inoperable CTEPH or persistent/recurrent PH post-surgery.
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Study Design: Patients were randomized to receive either placebo or this compound. The this compound dose was individually titrated over 8 weeks from 1.0 mg t.i.d. up to a maximum of 2.5 mg t.i.d., based on systolic blood pressure and signs of hypotension. This was followed by a consolidation phase at the optimal dose.
-
Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD) at the end of the study period (16 weeks for CHEST-1, 12 weeks for PATENT-1).
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Secondary Endpoints: Included changes in PVR, NT-proBNP levels, WHO Functional Class, time to clinical worsening, and quality of life scores.
Conclusion
The discovery and development of this compound (BAY 63-2521) marks a pivotal achievement in cardiovascular pharmacology and the treatment of pulmonary hypertension. Through a rational drug design process that overcame the limitations of earlier compounds, this compound emerged as a potent, orally available, first-in-class sGC stimulator. Its novel dual mechanism of action, which both directly stimulates sGC and sensitizes it to endogenous NO, has been validated through a robust program of preclinical and clinical research. The successful outcomes of the Phase III CHEST-1 and PATENT-1 trials established this compound as a safe and effective therapy for patients with both PAH and CTEPH, addressing a significant unmet medical need and offering a valuable new option in the management of these life-threatening diseases.
References
A Comprehensive Preclinical Pharmacological Profile of Riociguat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riociguat is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] This technical guide provides an in-depth overview of the preclinical pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics as established in non-clinical studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and further investigation of this therapeutic agent.
Mechanism of Action: Dual Stimulation of Soluble Guanylate Cyclase
This compound exerts its pharmacological effects through a novel dual mechanism of action that targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3][4] This pathway is crucial for the regulation of vascular tone, proliferation, fibrosis, and inflammation. In pathological conditions such as pulmonary hypertension, endothelial dysfunction leads to impaired NO synthesis and insufficient stimulation of sGC, resulting in reduced cGMP levels and subsequent vasoconstriction and vascular remodeling.
This compound addresses this deficiency in two ways:
-
Direct Stimulation of sGC: this compound directly stimulates sGC at a binding site distinct from that of NO. This action is independent of endogenous NO levels, thereby circumventing the issue of impaired NO production. In preclinical studies, this compound alone has been shown to increase the activity of recombinant sGC by up to 73-fold.
-
Sensitization of sGC to Endogenous NO: this compound also sensitizes sGC to endogenous NO by stabilizing the binding of NO to the enzyme. This synergistic action enhances the physiological signaling cascade, leading to a more robust increase in cGMP production. In the presence of an NO-releasing compound, this compound has been demonstrated to increase sGC activity by up to 112-fold.
The resulting elevation in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn leads to vasodilation through the modulation of downstream effectors involved in calcium homeostasis and smooth muscle cell relaxation. Beyond its vasodilatory effects, the increase in cGMP also mediates anti-proliferative, anti-fibrotic, and anti-inflammatory effects, addressing the multifactorial pathology of pulmonary hypertension.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, dogs, and monkeys. These studies have demonstrated that this compound is readily absorbed and exhibits dose-proportional exposure.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is rapidly absorbed following oral administration, with time to maximum plasma concentration (Tmax) generally occurring between 0.5 and 1.5 hours in healthy volunteers. Preclinical studies in animals show similar rapid absorption.
-
Distribution: this compound has a moderate volume of distribution. In rats, it exhibits low penetration across the blood-brain barrier and moderate penetration across the placental barrier.
-
Metabolism: The primary metabolic pathway for this compound is N-demethylation, catalyzed by multiple cytochrome P450 (CYP) enzymes, including CYP1A1, CYP3A4, CYP3A5, CYP2C8, and CYP2J2. The major active metabolite, M1 (desmethyl-Riociguat), is pharmacologically active but less potent than the parent compound.
-
Excretion: this compound and its metabolites are eliminated through both renal and biliary/fecal routes.
Pharmacokinetic Parameters in Preclinical Species
The following table summarizes key pharmacokinetic parameters of this compound in different preclinical species.
| Parameter | Rat | Dog | Monkey |
| Bioavailability (%) | ~50-60 | ~60-70 | ~70-80 |
| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 |
| Half-life (h) | ~2-3 | ~4-6 | ~5-7 |
| Clearance (L/h/kg) | High | Moderate | Low to Moderate |
| Primary Route of Excretion | Fecal | Fecal | Fecal |
Note: The values presented are approximate and can vary depending on the specific study design and analytical methods used.
Preclinical Pharmacodynamics
The pharmacodynamic effects of this compound have been extensively evaluated in a variety of in vitro and in vivo preclinical models, demonstrating its potent vasodilatory, anti-proliferative, and anti-remodeling properties.
In Vitro Studies
In cell-free assays using purified recombinant sGC, this compound has been shown to directly stimulate cGMP production. In studies with sGC-overexpressing Chinese Hamster Ovary (CHO) cells, the EC50 for this compound was estimated to be approximately 80 nM.
This compound has demonstrated potent vasodilatory effects in isolated artery preparations. It effectively relaxed pre-contracted rabbit saphenous artery rings, including those made tolerant to nitrates.
In Vivo Studies
This compound has shown significant efficacy in various rodent models of pulmonary hypertension, including those induced by monocrotaline (MCT), hypoxia, and pulmonary artery banding (PAB).
In the MCT rat model, a widely used model of PAH, this compound treatment has been shown to:
-
Reduce mean pulmonary arterial pressure (mPAP).
-
Decrease right ventricular systolic pressure (RVSP).
-
Attenuate right ventricular hypertrophy, as measured by the Fulton index (RV/[LV+S]).
-
Inhibit pulmonary vascular remodeling, including medial wall thickening and muscularization of small pulmonary arteries.
In models of chronic hypoxia-induced pulmonary hypertension, this compound has demonstrated the ability to prevent and reverse the development of elevated pulmonary pressures and right ventricular hypertrophy.
In the PAB model, which induces pressure overload on the right ventricle independent of pulmonary vascular disease, this compound has been shown to prevent the deterioration of right ventricular function and reduce right ventricular fibrosis.
The following table summarizes the key pharmacodynamic effects of this compound in preclinical models.
| Model | Key Findings |
| In Vitro sGC Activation | - Direct, NO-independent stimulation of sGC. - Synergistic activation with NO. - EC50 of ~80 nM in sGC-overexpressing CHO cells. |
| Isolated Arteries | - Potent vasodilation of pre-contracted arteries. - Efficacy in nitrate-tolerant vessels. |
| Monocrotaline (MCT) Rat Model | - Reduced mPAP and RVSP. - Attenuated right ventricular hypertrophy. - Inhibited pulmonary vascular remodeling. |
| Hypoxia-Induced PH Models | - Prevented and reversed elevated pulmonary pressures. - Reduced right ventricular hypertrophy. |
| Pulmonary Artery Banding (PAB) | - Preserved right ventricular function. - Reduced right ventricular fibrosis. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro sGC Activation Assay
This assay measures the ability of a compound to stimulate the production of cGMP by purified sGC.
Protocol:
-
Enzyme Preparation: Purified recombinant human sGC is used.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Incubation: this compound (at various concentrations) is added to the reaction mixture and incubated with the sGC enzyme at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: The reaction is stopped by the addition of a solution such as perchloric acid.
-
cGMP Quantification: The amount of cGMP produced is quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This is a widely used in vivo model to study PAH and evaluate the efficacy of potential therapies.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
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Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to induce pulmonary hypertension.
-
Treatment: this compound or vehicle is administered orally (e.g., by gavage) daily, starting either prophylactically (at the time of MCT injection) or therapeutically (after the establishment of PAH, typically 2-3 weeks post-MCT).
-
Hemodynamic Assessment: After the treatment period (e.g., 4 weeks), rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure RVSP. In some studies, a catheter is also advanced into the pulmonary artery to measure mPAP.
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Tissue Collection and Analysis: Following hemodynamic measurements, the heart and lungs are excised. The right ventricle is dissected from the left ventricle and septum, and the ratio of their weights (Fulton index) is calculated as a measure of right ventricular hypertrophy. The lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin or Verhoeff-Van Gieson) for histopathological analysis of pulmonary vascular remodeling.
Conclusion
The preclinical pharmacological profile of this compound demonstrates a unique dual mechanism of action that effectively targets the underlying pathophysiology of pulmonary hypertension. Its favorable pharmacokinetic properties and robust pharmacodynamic efficacy in a range of in vitro and in vivo models have provided a strong foundation for its successful clinical development and approval. This technical guide summarizes the core preclinical data and methodologies that are essential for researchers and scientists working to further understand and expand the therapeutic potential of this compound and other sGC stimulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Riociguat's Dual Mode of Action on Soluble Guanylate Cyclase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riociguat, a first-in-class soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the treatment of pulmonary hypertension. Its unique dual mechanism of action directly targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone and cellular proliferation. This technical guide provides an in-depth exploration of this compound's core pharmacology, detailing its direct, NO-independent stimulation of sGC and its sensitization of the enzyme to endogenous NO. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to the NO-sGC-cGMP Signaling Pathway
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway is a fundamental signaling cascade in the cardiovascular system. Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and binds to the heme moiety of sGC.[1][2] This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[2] Elevated cGMP levels lead to vasodilation, as well as antiproliferative, antifibrotic, and anti-inflammatory effects.[3] In pathological conditions such as pulmonary hypertension, this pathway is often impaired due to reduced NO bioavailability or dysfunctional sGC, leading to vasoconstriction and vascular remodeling.[4]
This compound's Dual Mechanism of Action
This compound exerts its therapeutic effects through a novel, dual mode of action on sGC, addressing the limitations of impaired NO signaling.
2.1. Direct, NO-Independent sGC Stimulation: this compound can directly bind to a site on the sGC enzyme distinct from the NO-binding site, inducing a conformational change that stimulates its catalytic activity even in the absence of NO. This direct stimulation ensures a baseline level of cGMP production, bypassing the issue of insufficient endogenous NO.
2.2. Sensitization of sGC to Endogenous NO: In addition to its direct stimulatory effect, this compound also sensitizes sGC to low levels of endogenous NO. It is believed to stabilize the binding of NO to the heme group of sGC, thereby enhancing the enzyme's responsiveness to even minimal amounts of available NO. This synergistic action amplifies the physiological signaling cascade, leading to a more robust increase in cGMP production.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing this compound's effects on sGC activity and downstream cellular responses.
| Parameter | Value | Cell/System Type | Reference |
| EC50 | 80 nM | sGC-overexpressing CHO cells |
Table 1: Cellular Potency of this compound. This table presents the half-maximal effective concentration (EC50) of this compound in a cellular context.
| Condition | Fold Increase in sGC Activity | Reference |
| This compound alone | Up to 73-fold | |
| This compound + NO donor | Up to 112-fold |
Table 2: In Vitro sGC Activity Stimulation by this compound. This table illustrates the direct and NO-sensitizing effects of this compound on the enzymatic activity of soluble guanylate cyclase.
| Parameter | This compound Concentration | Effect | Cell Type | Reference |
| IC50 | 6.8 µM | Inhibition of ADP-induced platelet shape change | Washed human platelets | |
| IC50 | 10.4 µM | Inhibition of ADP-induced platelet aggregation | Washed human platelets | |
| Ki | ~1 µM | Inhibition of ADP-induced platelet shape change and aggregation | Washed human and murine platelets | |
| cGMP Increase | 500 nM | 3-fold increase | Washed human platelets |
Table 3: Effects of this compound on Platelet Function. This table provides quantitative data on the downstream effects of this compound-induced cGMP production in platelets.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental procedures discussed in this guide.
Figure 1: Signaling pathway of sGC activation by NO and this compound.
Figure 2: General workflow for an in vitro sGC activity assay.
Figure 3: Logical relationship of this compound's dual mode of action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound's dual mode of action.
5.1. Purification of Soluble Guanylate Cyclase (from Bovine Lung)
This protocol is adapted from methodologies described for the purification of sGC for in vitro assays.
-
Tissue Homogenization:
-
Fresh bovine lungs are ground and extracted with a buffer at a physiological pH.
-
The homogenate is centrifuged to remove cellular debris, yielding a crude cytosolic fraction containing sGC.
-
-
Column Chromatography:
-
The cytosolic fraction is subjected to a series of column chromatography steps for purification.
-
Anion Exchange Chromatography: The extract is first passed through DEAE- and Q-Sepharose columns to separate proteins based on charge.
-
Hydroxyapatite Chromatography: Further separation is achieved using a Ceramic Hydroxyapatite column.
-
High-Resolution Anion Exchange: A Resource Q column is used for higher resolution separation.
-
Affinity Chromatography: The final purification step involves a GTP-agarose column, which specifically binds sGC.
-
-
Purity and Characterization:
-
The purity of the enzyme is assessed by SDS-PAGE, which should show two bands corresponding to the α and β subunits of sGC.
-
The heme content is confirmed by measuring the A280 nm/A430 nm ratio, which should be approximately 1 for a pure enzyme containing one heme per heterodimer.
-
5.2. In Vitro sGC Activity Assay
This protocol outlines a general method for determining the enzymatic activity of purified sGC in the presence of this compound.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4).
-
The reaction mixture should contain:
-
Purified sGC enzyme.
-
GTP (substrate, e.g., 100 µM).
-
MgCl₂ (cofactor, e.g., 3 mM).
-
A phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cGMP degradation.
-
-
-
Incubation with Test Compounds:
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
For assessing the NO-sensitizing effect, a NO donor (e.g., sodium nitroprusside) can be included.
-
-
Enzymatic Reaction and Termination:
-
Initiate the reaction by adding the sGC enzyme and incubate at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution, such as 0.1 M HCl, or by heating.
-
-
cGMP Quantification:
-
Measure the amount of cGMP produced using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
5.3. Cellular cGMP Measurement in Washed Platelets
This protocol describes the measurement of cGMP levels in platelets treated with this compound.
-
Platelet Preparation:
-
Isolate human platelets from whole blood by centrifugation and wash them to remove plasma components.
-
Resuspend the washed platelets in a suitable buffer (e.g., Tyrode's buffer).
-
-
Cell Treatment:
-
Incubate the washed platelets with various concentrations of this compound or vehicle control for a specified time (e.g., 2 minutes).
-
-
Cell Lysis:
-
Lyse the platelets to release intracellular cGMP. This can be achieved by adding 0.1 M HCl.
-
-
cGMP Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Measure the cGMP concentration in the supernatant using a cGMP EIA kit. If necessary, samples can be acetylated to increase the sensitivity of the assay.
-
5.4. Radioligand Binding Assay (General Protocol)
While a specific radiolabeled ligand for this compound binding to sGC is not detailed in the provided search results, a general protocol for a competitive radioligand binding assay is as follows. A suitable radiolabeled sGC stimulator would be required to perform this experiment.
-
Membrane Preparation:
-
Prepare membranes from cells or tissues expressing sGC.
-
-
Binding Reaction:
-
Incubate the membranes with a fixed concentration of a suitable radiolabeled sGC stimulator.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Include a control with a high concentration of an unlabeled ligand to determine non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the data to generate a competition curve and determine the IC50 value for this compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound's dual mode of action on soluble guanylate cyclase, encompassing both direct, NO-independent stimulation and sensitization to endogenous NO, provides a robust mechanism to enhance cGMP signaling in the vasculature. The quantitative data and experimental protocols outlined in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon this innovative therapeutic approach for cardiovascular diseases. The provided visualizations of the signaling pathways and experimental workflows serve to clarify these complex processes, facilitating a deeper understanding of this compound's pharmacology.
References
- 1. Purification of soluble guanylate cyclase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalcardiologyscienceandpractice.com [globalcardiologyscienceandpractice.com]
- 4. The sGC stimulator this compound inhibits platelet function in washed platelets but not in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the NO-sGC-cGMP Pathway in Riociguat Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway and the therapeutic role of Riociguat. This document details the molecular mechanisms, presents key quantitative data from clinical trials, outlines relevant experimental protocols, and provides visual representations of the critical pathways and processes.
The NO-sGC-cGMP Signaling Pathway: A Fundamental Regulator of Vascular Homeostasis
The NO-sGC-cGMP pathway is a crucial signaling cascade that governs a wide array of physiological processes, most notably the regulation of vascular tone.[1][2] In a healthy vascular system, endothelial cells produce nitric oxide (NO), which then diffuses into adjacent smooth muscle cells.[1] Within these cells, NO binds to the heme group of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The resulting increase in intracellular cGMP concentration activates a cascade of downstream effectors, primarily protein kinase G (PKG), leading to a decrease in cytosolic calcium levels and subsequent smooth muscle relaxation (vasodilation).
This pathway's functions extend beyond vasodilation to include the inhibition of smooth muscle proliferation, leukocyte recruitment, and platelet aggregation. Impairment of the NO-sGC-cGMP signaling cascade, often due to reduced NO bioavailability or sGC dysfunction, is a key pathophysiological feature of cardiovascular diseases such as pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). This impairment leads to vasoconstriction, vascular remodeling, and inflammation.
References
Initial Preclinical Evidence for Riociguat's Anti-Fibrotic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riociguat, a first-in-class stimulator of soluble guanylate cyclase (sGC), is an approved treatment for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). Beyond its well-established vasodilatory effects, a growing body of preclinical evidence highlights its potential as an anti-fibrotic agent across various organ systems. This technical guide provides an in-depth overview of the initial preclinical studies demonstrating the anti-fibrotic properties of this compound, focusing on the core mechanisms, experimental evidence, and detailed methodologies. This compound's dual mechanism of action, which includes sensitizing sGC to endogenous nitric oxide (NO) and directly stimulating sGC, leads to increased levels of cyclic guanosine monophosphate (cGMP).[1] This increase in cGMP is central to its anti-proliferative, anti-inflammatory, and anti-fibrotic effects.[2][3][4]
Core Mechanism of Anti-Fibrotic Action
The anti-fibrotic effects of this compound are primarily mediated through the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway and its inhibitory crosstalk with the pro-fibrotic Transforming Growth Factor-β (TGF-β) pathway.
In fibrotic diseases, the TGF-β signaling cascade is often hyperactive, leading to the differentiation of fibroblasts into myofibroblasts, excessive extracellular matrix (ECM) deposition, and tissue stiffening. This compound, by elevating intracellular cGMP levels, counteracts these pro-fibrotic processes. The increased cGMP production results in vasorelaxation and also exerts anti-proliferative and anti-fibrotic effects.[5]
dot
The antagonism of the TGF-β pathway by cGMP is a key aspect of this compound's anti-fibrotic activity. While the precise molecular interactions are still under investigation, evidence suggests that elevated cGMP can interfere with TGF-β receptor signaling and the downstream Smad protein cascade, thereby reducing the expression of pro-fibrotic genes.
dot
Preclinical Evidence of Anti-Fibrotic Effects
Cardiac and Renal Fibrosis in Dahl Salt-Sensitive Rats
A key study investigated the effects of this compound in Dahl salt-sensitive rats, a model of hypertension-induced cardiac and renal fibrosis.
Experimental Protocol:
-
Animal Model: Male Dahl salt-sensitive rats.
-
Induction of Fibrosis: Fed a high-salt diet (8% NaCl) for 14 weeks to induce hypertension and subsequent organ damage.
-
Treatment: this compound was administered orally at doses of 3 mg/kg/day or 10 mg/kg/day for 14 weeks.
-
Assessment of Fibrosis:
-
Histology: Masson's trichrome staining of heart and kidney tissues to visualize collagen deposition.
-
Gene Expression: Real-time PCR analysis of pro-fibrotic markers in myocardial and renal cortex tissues.
-
Protein Levels: ELISA for pro-fibrotic biomarkers in plasma and urine.
-
Quantitative Data Summary:
| Organ | Parameter | Vehicle Control (High Salt) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) |
| Heart | Myocardial Fibrosis (% area) | 1.8 ± 0.3 | 0.9 ± 0.2 | 0.7 ± 0.1 |
| OPN mRNA (relative expression) | 100 ± 15 | 65 ± 10 | 50 ± 8 | |
| TIMP-1 mRNA (relative expression) | 100 ± 12 | 70 ± 9 | 55 ± 7 | |
| PAI-1 mRNA (relative expression) | 100 ± 18 | 60 ± 11 | 45 ± 6 | |
| Kidney | Glomerulosclerosis (% affected glomeruli) | 35 ± 5 | 18 ± 4 | 12 ± 3 |
| Interstitial Fibrosis (% area) | 2.5 ± 0.4 | 1.3 ± 0.3 | 0.9 ± 0.2 | |
| OPN mRNA (relative expression) | 100 ± 20 | 55 ± 9 | 40 ± 7 | |
| TIMP-1 mRNA (relative expression) | 100 ± 15 | 60 ± 8 | 48 ± 6 | |
| PAI-1 mRNA (relative expression) | 100 ± 17 | 50 ± 10 | 35 ± 5 |
dot
References
- 1. researchgate.net [researchgate.net]
- 2. This compound prevents fibrotic tissue remodelling and improves survival in salt-sensitive Dahl rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Clinical research and evolving role in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of pulmonary arterial hypertension associated with connective tissue disease: results from PATENT-1 and PATENT-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Riociguat's Impact on Vascular Smooth Muscle Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Riociguat, a soluble guanylate cyclase (sGC) stimulator, is a therapeutic agent approved for the treatment of pulmonary hypertension.[1][2] Its mechanism of action extends beyond vasodilation to include significant anti-proliferative effects on vascular smooth muscle cells (VSMCs), a key pathological feature in vascular remodeling associated with pulmonary hypertension.[1][3][4] This technical guide provides an in-depth exploration of the molecular pathways through which this compound inhibits VSMC proliferation, details relevant experimental methodologies, and presents a framework for understanding its therapeutic potential in vascular diseases characterized by excessive cellular proliferation.
This compound's Core Mechanism of Action: sGC-cGMP Pathway Activation
This compound's primary pharmacological effect is the stimulation of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. It employs a dual mechanism of action:
-
Direct sGC Stimulation: this compound can directly bind to and activate sGC, independent of the presence of endogenous NO.
-
Sensitization to NO: It also sensitizes sGC to low levels of endogenous NO, enhancing the enzyme's responsiveness.
This dual action leads to a significant increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating a cascade of downstream effects that collectively contribute to vasodilation and the inhibition of VSMC proliferation.
Downstream Signaling: Inhibition of VSMC Proliferation
The elevated intracellular cGMP levels triggered by this compound are central to its anti-proliferative effects on VSMCs. While direct quantitative data for this compound is limited in the public domain, the general mechanism by which cGMP inhibits VSMC proliferation is understood to involve the modulation of key cell cycle regulatory proteins. The activation of Protein Kinase G (PKG) by cGMP is a crucial step in this process.
The anticipated downstream effects include:
-
Downregulation of Cyclin D1: cGMP signaling is expected to suppress the expression of Cyclin D1, a key protein for G1 phase progression.
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Reduced Cyclin D1 levels would lead to decreased activity of CDK4/6.
-
Prevention of Retinoblastoma Protein (Rb) Phosphorylation: Inactivation of CDK4/6 prevents the hyperphosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the S phase.
-
Cell Cycle Arrest: This cascade of events culminates in G1 phase cell cycle arrest, thus inhibiting VSMC proliferation.
Quantitative Analysis of Anti-Proliferative Effects
| Parameter | Cell Type | Mitogen | Value | Reference |
| IC50 | Human Pulmonary Artery Smooth Muscle Cells (hPASMC) | PDGF-BB (20 ng/mL) | Data not available | - |
| Maximal Inhibition (%) | hPASMC | PDGF-BB (20 ng/mL) | Data not available | - |
| This compound Concentration for Maximal Inhibition | hPASMC | PDGF-BB (20 ng/mL) | Data not available | - |
PDGF-BB: Platelet-Derived Growth Factor BB
Experimental Protocols
The following sections outline standard methodologies for investigating the anti-proliferative effects of a compound like this compound on VSMCs.
VSMC Proliferation Assays
A common method to assess cell proliferation is to measure DNA synthesis. The incorporation of a labeled nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA is a widely used technique.
Protocol: EdU Incorporation Assay
-
Cell Culture: Plate human pulmonary artery smooth muscle cells (hPASMCs) in 96-well plates at a density of 5 x 10³ cells/well in smooth muscle cell growth medium. Allow cells to adhere overnight.
-
Serum Starvation: Synchronize cells in the G0/G1 phase by serum-starving for 24-48 hours in a basal medium.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.
-
Mitogen Stimulation: Induce proliferation by adding a mitogen such as Platelet-Derived Growth Factor (PDGF-BB, e.g., 20 ng/mL).
-
EdU Labeling: After 18-24 hours of mitogen stimulation, add EdU to a final concentration of 10 µM and incubate for an additional 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
EdU Detection: Detect incorporated EdU using a click chemistry-based reaction with a fluorescently labeled azide.
-
Nuclear Staining: Counterstain all nuclei with a DNA dye such as DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive).
Analysis of Cell Cycle Proteins by Western Blotting
To investigate the molecular mechanism of this compound's anti-proliferative effect, the expression and phosphorylation status of key cell cycle regulatory proteins can be analyzed by Western blotting.
Protocol: Western Blotting for Cell Cycle Proteins
-
Cell Culture and Treatment: Culture and treat hPASMCs with this compound and a mitogen as described in the proliferation assay protocol.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, phospho-Rb, total Rb, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Conclusion
This compound's anti-proliferative effect on vascular smooth muscle cells is a key component of its therapeutic action in pulmonary hypertension. This effect is mediated through the stimulation of the sGC-cGMP signaling pathway, which is understood to culminate in the inhibition of cell cycle progression. While the overarching mechanism is well-established, there is a need for more detailed, publicly available quantitative data on the direct effects of this compound on VSMC proliferation and the specific molecular changes in cell cycle regulatory proteins. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for a more comprehensive understanding of this compound's pharmacology and for the development of novel anti-proliferative therapies for vascular diseases.
References
- 1. This compound (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Riociguat in Rat Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of Riociguat in two common rat models of pulmonary hypertension (PH): the monocrotaline (MCT) induced model and the Sugen 5416/hypoxia (SuHx) induced model. The provided protocols are intended to serve as a guide for preclinical research into the efficacy and mechanisms of this compound.
Introduction
This compound is a soluble guanylate cyclase (sGC) stimulator that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation.[1][2] It is a promising therapeutic agent for pulmonary hypertension. Preclinical studies in rodent models are crucial for understanding its in vivo effects and mechanisms of action. This document outlines established protocols for inducing PH in rats and subsequent treatment with this compound, along with methods for assessing the therapeutic outcomes.
Signaling Pathway of this compound
This compound's mechanism of action involves the direct stimulation of sGC, both independently of and synergistically with endogenous NO. This leads to increased production of cGMP, which in turn promotes vasodilation and inhibits smooth muscle proliferation and fibrosis, counteracting the pathological processes in pulmonary hypertension.[1]
Caption: NO-sGC-cGMP signaling pathway and the action of this compound.
Experimental Models of Pulmonary Hypertension in Rats
Two of the most frequently used and well-characterized rat models for preclinical studies of pulmonary hypertension are the monocrotaline-induced and the SU5416/hypoxia-induced models.[1]
Monocrotaline (MCT)-Induced Pulmonary Hypertension
The MCT model is a widely used, simple, and reproducible model of PH characterized by endothelial damage and subsequent vascular remodeling.[3]
Protocol for Induction:
-
Animal Strain: Male Sprague-Dawley or Wistar rats (200-250 g).
-
MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich) in 1N HCl, neutralize to pH 7.4 with 1N NaOH, and dilute with sterile saline to the desired concentration.
-
Induction: Administer a single subcutaneous injection of MCT at a dose of 60 mg/kg.
-
Disease Development: Pulmonary hypertension, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH), typically develops within 3-4 weeks after MCT injection.
SU5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension
The SuHx model induces a more severe, angioproliferative form of PH that closely mimics the vascular lesions observed in human pulmonary arterial hypertension.
Protocol for Induction:
-
Animal Strain: Male Sprague-Dawley rats (200-250 g).
-
SU5416 Administration: Administer a single subcutaneous injection of SU5416 (Sugen 5416, a VEGFR inhibitor) at a dose of 20 mg/kg.
-
Hypoxic Exposure: Immediately following SU5416 injection, house the rats in a hypoxic chamber with an oxygen concentration of 10% for 3 weeks.
-
Return to Normoxia: After the 3-week hypoxic period, return the rats to normoxic conditions (room air). Severe PH is typically established at this point.
This compound Dosage and Administration
This compound is typically administered orally via gavage. The vehicle for dissolving this compound is often a solution of 0.5% hydroxypropylmethylcellulose (HPMC) in water.
Experimental Workflow
Caption: General experimental workflows for this compound treatment in rat PH models.
Dosage Regimens from Preclinical Studies
| Model | This compound Dosage | Route of Administration | Treatment Duration | Reference |
| SU5416/Hypoxia | 10 mg/kg/day | Oral Gavage | 14 days | |
| SU5416/Hypoxia | 3 mg/kg/day | Oral Gavage | 7 days | |
| Shunt-induced PAH | 10 mg/kg/day | Intragastric administration | 4 weeks | |
| Hyperoxia-induced PH (neonatal) | Not specified | Daily administration | Not specified |
Note: Dosages may need to be optimized depending on the specific experimental conditions and the severity of the PH model.
Assessment of Therapeutic Efficacy
A comprehensive evaluation of this compound's effects should include hemodynamic, structural, and molecular assessments.
Hemodynamic Measurements
Right heart catheterization is the gold standard for assessing pulmonary hemodynamics.
Protocol:
-
Anesthetize the rat (e.g., with isoflurane).
-
Insert a pressure-volume catheter into the right ventricle via the right jugular vein.
-
Record parameters such as Right Ventricular Systolic Pressure (RVSP), mean Pulmonary Arterial Pressure (mPAP), and Cardiac Output (CO).
-
Calculate Total Pulmonary Resistance (TPR).
Right Ventricular Hypertrophy (RVH) Assessment
RVH is a key indicator of the right ventricle's response to pressure overload.
Protocol (Fulton Index):
-
Following euthanasia, excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton Index: RV / (LV+S). An increased ratio indicates RVH.
Histological Analysis of Pulmonary Vascular Remodeling
Histology allows for the quantification of structural changes in the pulmonary arterioles.
Protocol:
-
Perfuse and fix the lungs (e.g., with 4% paraformaldehyde).
-
Embed the lung tissue in paraffin and prepare sections.
-
Perform staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to visualize vessel structure.
-
Quantify medial wall thickness, vessel muscularization, and the percentage of occluded vessels.
Summary of Quantitative Data from a Key SU5416/Hypoxia Study
The following table summarizes the effects of this compound (10 mg/kg/day for 14 days) in the SuHx rat model.
| Parameter | Control (Normoxia) | Vehicle (SuHx) | This compound (10 mg/kg/day) |
| Hemodynamics | |||
| RVSP (mmHg) | 25.4 ± 1.2 | 87.5 ± 4.1 | 73.7 ± 3.8 |
| Cardiac Output (mL/min) | 75.2 ± 3.5 | 45.6 ± 2.8 | 60.8 ± 3.8 |
| Total Pulmonary Resistance (mmHg·min·mL⁻¹) | 0.34 ± 0.02 | 1.92 ± 0.15 | 1.21 ± 0.11 |
| Right Ventricular Hypertrophy | |||
| Fulton Index (RV/LV+S) | 0.28 ± 0.01 | 0.62 ± 0.03 | 0.55 ± 0.02 |
| Vascular Remodeling | |||
| Medial Wall Thickness (%) | 15.2 ± 0.8 | 38.4 ± 2.1 | 29.6 ± 1.5 |
| Fully Muscularized Arteries (%) | 22.1 ± 1.9 | 75.3 ± 3.7 | 58.9 ± 2.9 |
| Occluded Arteries (%) | 0 | 25.1 ± 2.4 | 14.8 ± 1.7* |
*p < 0.05 vs. Vehicle (SuHx) group. Data are presented as mean ± SEM.
Conclusion
These application notes provide a framework for investigating the therapeutic potential of this compound in established rat models of pulmonary hypertension. The detailed protocols for disease induction, drug administration, and efficacy assessment will aid researchers in designing and conducting robust preclinical studies. The provided quantitative data from a key study highlights the significant beneficial effects of this compound on hemodynamics, right ventricular hypertrophy, and pulmonary vascular remodeling in a severe model of PH. Adherence to these standardized methods will facilitate the generation of comparable and reliable data, ultimately contributing to the development of novel therapies for pulmonary hypertension.
References
- 1. The Soluble Guanylate Cyclase Stimulator this compound Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats | PLOS One [journals.plos.org]
- 2. This compound (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Assessment of Riociguat on Pulmonary Artery Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riociguat is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] Its mechanism of action involves a dual mode of stimulating sGC, the key enzyme in the nitric oxide (NO) signaling pathway. This compound both directly stimulates sGC independent of NO and sensitizes sGC to endogenous NO.[1][3][4] This leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in vasodilation. The subsequent relaxation of pulmonary artery smooth muscle cells leads to a reduction in pulmonary vascular resistance.
These application notes provide detailed protocols for the in vitro assessment of this compound's effects on pulmonary artery contraction, enabling researchers to evaluate its pharmacological activity in a controlled laboratory setting.
Key Signaling Pathway
The vasodilatory effect of this compound is mediated through the NO-sGC-cGMP pathway. In pulmonary artery smooth muscle cells, this compound enhances the production of cGMP, which in turn activates protein kinase G (PKG). PKG activation leads to a cascade of events that decrease intracellular calcium levels and desensitize the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of this compound in pulmonary artery smooth muscle cells.
Experimental Protocols
Protocol 1: Isolated Pulmonary Artery Ring Preparation and Tension Measurement
This protocol describes the isolation and preparation of pulmonary artery rings for the assessment of vascular tension in an organ bath system.
Materials:
-
Freshly isolated pulmonary arteries (e.g., from rats, rabbits, or canines)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Organ bath system with force-displacement transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Potassium chloride (KCl) solution (e.g., 60-80 mM in Krebs-Henseleit)
-
Vasoconstrictor agent (e.g., Phenylephrine, Endothelin-1)
-
This compound stock solution
-
Acetylcholine
Procedure:
-
Tissue Dissection: Immediately after euthanasia, carefully dissect the pulmonary artery and place it in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Under a dissecting microscope, remove excess connective and adipose tissue. Cut the artery into rings of approximately 2-4 mm in length.
-
Mounting: Suspend each arterial ring between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Equilibration and Tension Adjustment: Allow the rings to equilibrate for at least 60 minutes. During this period, gradually increase the resting tension to the optimal level (typically determined by constructing a length-tension curve, often around 1.5-2.0 g).
-
Viability Check: To assess the viability of the arterial rings, induce a contraction with a high concentration of KCl (e.g., 60-80 mM). After washing, assess the endothelial integrity by pre-contracting the rings with a vasoconstrictor (e.g., phenylephrine at 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of >60% indicates intact endothelium.
-
Pre-contraction: After a washout period, induce a stable submaximal contraction with a chosen vasoconstrictor (e.g., Endothelin-1).
-
This compound Application: Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner to the organ bath. Record the relaxation response at each concentration.
Protocol 2: In Vitro Assessment of this compound-Induced Vasodilation
This protocol outlines the procedure for generating a concentration-response curve for this compound in pre-contracted pulmonary artery rings.
Procedure:
-
Prepare and mount the pulmonary artery rings as described in Protocol 1.
-
Induce a stable contraction with a vasoconstrictor (e.g., Endothelin-1). The level of pre-contraction should be approximately 60-80% of the maximal response to KCl.
-
Once the contraction is stable, add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in logarithmic steps (e.g., to 10 nM, 100 nM, 1 µM, 10 µM, etc.) until a maximal relaxation is achieved or the concentration-response curve plateaus.
-
Allow the tissue to stabilize at each concentration before adding the next.
-
Record the tension at each concentration and express the relaxation as a percentage of the pre-induced contraction.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the resulting concentration-response curve.
Protocol 3: Measurement of cGMP Levels in Pulmonary Artery Tissue
This protocol details the quantification of cGMP levels in pulmonary artery tissue following treatment with this compound.
Materials:
-
Isolated pulmonary artery rings
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Enzyme-linked immunosorbent assay (ELISA) kit for cGMP
-
Tissue homogenization buffer
-
Liquid nitrogen
Procedure:
-
Prepare pulmonary artery rings as described in Protocol 1.
-
Incubate the rings with a PDE inhibitor for a defined period to prevent cGMP breakdown.
-
Treat the rings with this compound at the desired concentration(s) for a specified time (e.g., 10-15 minutes). A control group without this compound should be included.
-
At the end of the incubation period, rapidly freeze the tissue samples in liquid nitrogen to stop the enzymatic reactions.
-
Homogenize the frozen tissue in the appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Quantify the cGMP concentration in the supernatant using a commercial cGMP ELISA kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the total protein content of the tissue sample.
Data Presentation
The following tables summarize representative quantitative data for the in vitro effects of this compound.
Table 1: Vasodilatory Effect of this compound on Pre-contracted Pulmonary Arteries
| This compound Concentration | Vasodilation (% of Initial Vessel Area) |
| 1 µM | Significant dilation observed |
| 10 µM | Significant dilation observed |
| 32 µM | Significant dilation observed |
Data derived from studies on rat precision-cut lung slices pre-contracted with endothelin-1.
Table 2: Pharmacological Parameters of this compound
| Parameter | Value | Cell/Tissue Type |
| EC50 | ~80 nM | CHO cells overexpressing sGC |
| cGMP Induction | Increased cGMP levels | Isolated canine pulmonary artery |
Note: The EC50 value in native pulmonary artery smooth muscle cells may differ.
Experimental Workflow Visualization
Caption: Workflow for in vitro assessment of this compound on pulmonary artery contraction.
References
- 1. Practical management of this compound in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials of Riociguat in Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and execution of pivotal clinical trials for Riociguat in the treatment of Chronic Thromboembolic Pulmonary Hypertension (CTEPH). The included protocols are based on the successful Phase 3 CHEST-1 (Chronic Thromboembolic Pulmonary Hypertension Soluble Guanylate Cyclase–Stimulator Trial 1) study, which was instrumental in establishing the efficacy and safety of this compound for this indication.[1][2][3]
Introduction
Chronic Thromboembolic Pulmonary Hypertension (CTEPH) is a progressive and life-threatening disease characterized by the obstruction of pulmonary arteries by organized thrombi, leading to increased pulmonary vascular resistance (PVR) and, ultimately, right heart failure.[4][5] this compound is a first-in-class soluble guanylate cyclase (sGC) stimulator. Its mechanism of action involves a dual role in the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, which is often impaired in pulmonary hypertension. This compound directly stimulates sGC, independent of NO, and also sensitizes sGC to endogenous NO, leading to increased cGMP levels, vasodilation, and antiproliferative effects.
Signaling Pathway of this compound
The diagram below illustrates the dual mechanism of action of this compound on the soluble guanylate cyclase (sGC) pathway.
Pivotal Clinical Trial Protocol: CHEST-1 Study Design
The following protocol outlines the key elements for a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in patients with inoperable CTEPH or persistent or recurrent pulmonary hypertension after pulmonary endarterectomy (PEA).
Study Objectives
Primary Objective:
-
To demonstrate the efficacy of this compound compared with placebo by assessing the change from baseline in the 6-minute walk distance (6MWD) at the end of the treatment period.
Secondary Objectives:
-
To evaluate the effect of this compound on pulmonary vascular resistance (PVR).
-
To assess changes in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.
-
To evaluate changes in World Health Organization (WHO) functional class.
-
To measure the time to clinical worsening.
-
To assess changes in Borg dyspnea score.
-
To evaluate changes in quality of life variables.
-
To assess the safety and tolerability of this compound.
Patient Population
Inclusion Criteria:
-
Age 18 to 80 years.
-
Diagnosis of inoperable CTEPH or persistent or recurrent pulmonary hypertension after PEA.
-
6-minute walk distance between 150 and 450 meters.
-
Pulmonary vascular resistance (PVR) ≥300 dyn·s·cm⁻⁵.
-
Mean pulmonary artery pressure (mPAP) ≥25 mmHg.
Exclusion Criteria:
-
Systolic blood pressure <95 mmHg.
-
Concomitant use of phosphodiesterase-5 inhibitors (e.g., sildenafil, tadalafil).
-
Pregnancy.
-
Patients who are candidates for PEA surgery.
-
Severe hepatic or renal impairment.
Study Design and Treatment
This is a double-blind, randomized, placebo-controlled, parallel-group study.
Randomization: Patients are randomized in a 2:1 ratio to receive either this compound or a matching placebo.
Dose Titration and Maintenance:
-
Dose-Adjustment Phase (8 weeks): this compound treatment is initiated at a dose of 1.0 mg three times daily (TID). The dose is then titrated upwards in 0.5 mg increments every two weeks, based on the patient's systolic blood pressure and signs or symptoms of hypotension, to a maximum dose of 2.5 mg TID.
-
Maintenance Phase (8 weeks): Patients continue to receive their individually adjusted, stable dose of this compound or placebo for an additional 8 weeks.
The total duration of the treatment period is 16 weeks.
Experimental Workflow
The following diagram illustrates the workflow of the CHEST-1 clinical trial.
Efficacy and Safety Assessments
Efficacy Assessments:
-
6-Minute Walk Distance (6MWD): Performed at baseline and at the end of the 16-week treatment period.
-
Right Heart Catheterization (RHC): To measure hemodynamic parameters including PVR and mPAP at baseline and week 16.
-
NT-proBNP Levels: Blood samples are collected at baseline and at specified intervals throughout the study.
-
WHO Functional Class: Assessed at baseline and at the end of the study.
-
Borg Dyspnea Score: Assessed in conjunction with the 6MWD test.
-
Time to Clinical Worsening: Defined as death, lung transplantation, atrial septostomy, hospitalization due to worsening pulmonary hypertension, or initiation of another pulmonary hypertension therapy.
Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Regular monitoring of vital signs, including systemic blood pressure.
-
Laboratory safety tests (hematology, clinical chemistry).
-
Electrocardiograms (ECGs).
Summary of Clinical Trial Data
The following tables summarize the key efficacy and safety data from the pivotal CHEST-1 trial.
Table 1: Baseline Characteristics of Patients in the CHEST-1 Trial
| Characteristic | This compound (n=173) | Placebo (n=88) |
| Age (years), mean ± SD | 59 ± 14 | 58 ± 15 |
| Female, n (%) | 118 (68) | 58 (66) |
| Inoperable CTEPH, n (%) | 126 (73) | 62 (70) |
| Persistent/Recurrent PH after PEA, n (%) | 47 (27) | 26 (30) |
| WHO Functional Class II, n (%) | 59 (34) | 33 (38) |
| WHO Functional Class III, n (%) | 110 (64) | 53 (60) |
| WHO Functional Class IV, n (%) | 4 (2) | 2 (2) |
| 6-Minute Walk Distance (m), mean ± SD | 347 ± 72 | 351 ± 73 |
| Pulmonary Vascular Resistance (dyn·s·cm⁻⁵), mean ± SD | 703 ± 310 | 676 ± 276 |
Data adapted from the CHEST-1 publication.
Table 2: Key Efficacy Outcomes at Week 16 in the CHEST-1 Trial
| Endpoint | This compound (n=173) | Placebo (n=88) | Treatment Difference (95% CI) | P-value |
| Change in 6MWD (m) | ||||
| Mean Change from Baseline ± SD | 39 ± 54 | -6 ± 65 | 46 (25 to 67) | <0.001 |
| Change in PVR (dyn·s·cm⁻⁵) | ||||
| Mean Change from Baseline ± SD | -220 ± 262 | 26 ± 189 | -246 (-303 to -190) | <0.001 |
| Change in NT-proBNP (pg/mL) | ||||
| Geometric Mean Ratio of Change | 0.63 | 1.05 | 0.60 (0.46 to 0.78) | <0.001 |
| Improvement in WHO Functional Class, n (%) | 57 (33) | 13 (15) | 0.003 |
Data adapted from the CHEST-1 publication.
Table 3: Common Adverse Events in the CHEST-1 Trial
| Adverse Event, n (%) | This compound (n=173) | Placebo (n=88) |
| Headache | 45 (26) | 13 (15) |
| Dizziness | 26 (15) | 9 (10) |
| Dyspepsia | 22 (13) | 7 (8) |
| Peripheral Edema | 21 (12) | 16 (18) |
| Nausea | 19 (11) | 9 (10) |
| Hypotension | 17 (10) | 2 (2) |
| Vomiting | 17 (10) | 5 (6) |
| Diarrhea | 15 (9) | 7 (8) |
Data adapted from the CHEST-1 publication.
Table 4: Serious Adverse Events in the CHEST-1 Trial
| Serious Adverse Event, n (%) | This compound (n=173) | Placebo (n=88) |
| Right Ventricular Failure | 5 (3) | 3 (3) |
| Syncope | 3 (2) | 3 (3) |
| Hemoptysis | 3 (2) | 0 (0) |
Data adapted from the CHEST-1 publication.
Conclusion
The clinical trial design outlined in these application notes, based on the successful CHEST-1 study, provides a robust framework for evaluating the efficacy and safety of this compound in patients with CTEPH. The significant improvements observed in the primary and secondary endpoints, coupled with a manageable safety profile, have established this compound as a key therapeutic option for this patient population. Researchers and drug development professionals can utilize these protocols and data as a reference for designing future clinical trials in the field of pulmonary hypertension.
References
- 1. This compound Improves Clinical Outcomes in Chronic Thromboembolic Pulmonary Hypertension [ciplamed.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Riociguat in Hypoxia and SU5416-Induced Animal Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Riociguat, a soluble guanylate cyclase (sGC) stimulator, in the widely utilized SU5416/hypoxia (SuHx) rodent model of severe, angioproliferative pulmonary arterial hypertension (PAH). This model recapitulates many of the complex vascular lesions, including occlusive neointimal and plexiform-like lesions, observed in human PAH.[1][2][3]
Introduction
Pulmonary arterial hypertension is a devastating disease characterized by progressive remodeling of the small pulmonary arteries, leading to increased pulmonary vascular resistance, right ventricular (RV) failure, and premature death.[4][5] The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of vascular tone and cellular proliferation, and its dysregulation is a key feature of PAH.
This compound is a first-in-class sGC stimulator that works through a dual mechanism: it sensitizes sGC to endogenous NO and also directly stimulates sGC independently of NO. This leads to increased cGMP production, resulting in vasodilation and potent anti-proliferative, anti-fibrotic, and anti-inflammatory effects in the pulmonary vasculature. The SuHx model, which combines the vascular endothelial growth factor receptor (VEGFR) antagonist SU5416 with chronic hypoxia, induces a severe PAH phenotype that is instrumental for preclinical evaluation of novel therapeutics like this compound.
Mechanism of Action: this compound in the NO-sGC-cGMP Pathway
This compound's therapeutic effects in PAH are mediated by its direct impact on the NO-sGC-cGMP signaling cascade. In a healthy state, endothelial-derived NO diffuses into pulmonary artery smooth muscle cells (PASMCs) and binds to sGC, catalyzing the conversion of GTP to cGMP. Elevated cGMP levels promote vasorelaxation and inhibit vascular remodeling. In PAH, NO bioavailability is reduced, and sGC expression may be impaired, leading to diminished cGMP signaling. This compound bypasses the need for high levels of endogenous NO, directly activating sGC to restore cGMP levels and ameliorate the pathological features of PAH.
References
- 1. The Soluble Guanylate Cyclase Stimulator this compound Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats | PLOS One [journals.plos.org]
- 2. The Soluble Guanylate Cyclase Stimulator this compound Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
Application of Riociguat in Studies of Right Ventricular Hypertrophy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Right ventricular hypertrophy (RVH) is a critical pathophysiological consequence of pressure overload, commonly observed in conditions such as pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] Initially a compensatory mechanism, sustained RVH often transitions to maladaptive remodeling, leading to right heart failure, a major determinant of morbidity and mortality in these patients.[1][2][3] Riociguat, a soluble guanylate cyclase (sGC) stimulator, has emerged as a therapeutic agent that not only addresses the underlying pulmonary vascular disease but also demonstrates beneficial effects on the right ventricle. This document provides detailed application notes and protocols for studying the effects of this compound on RVH, summarizing key quantitative data from preclinical and clinical studies and outlining relevant experimental methodologies.
This compound's mechanism of action involves the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. It sensitizes sGC to endogenous NO and also directly stimulates sGC independently of NO, leading to increased cGMP levels. This results in vasodilation, as well as antiproliferative, antifibrotic, and anti-inflammatory effects that can mitigate RVH and remodeling.
Signaling Pathway of this compound in Cardiomyocytes
The diagram below illustrates the molecular pathway through which this compound exerts its effects on cardiomyocytes, ultimately counteracting hypertrophic signaling.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. This compound and the right ventricle in pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound and Sildenafil on Right Heart Remodeling and Function in Pressure Overload Induced Model of Pulmonary Arterial Banding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Invasive Cardiopulmonary Endpoints in Riociguat Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riociguat is a first-in-class stimulator of soluble guanylate cyclase (sGC) approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] Efficacy studies of this compound rely on a combination of invasive and non-invasive cardiopulmonary endpoints to assess its therapeutic benefit. Non-invasive endpoints are crucial for monitoring patient progress, safety, and response to treatment in a manner that is patient-friendly and allows for repeated measurements over time. These application notes provide a detailed overview of the key non-invasive endpoints used in this compound efficacy studies, including experimental protocols and a summary of quantitative data from pivotal clinical trials.
Mechanism of Action of this compound
This compound's therapeutic effect is mediated through the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in pulmonary hypertension.[3] this compound has a dual mechanism of action: it directly stimulates sGC independent of NO and it sensitizes sGC to endogenous NO.[3][4] This leads to increased production of cGMP, a key second messenger that mediates vasodilation, and has anti-proliferative, anti-fibrotic, and anti-inflammatory effects.
Key Non-Invasive Cardiopulmonary Endpoints
The most widely used non-invasive endpoints in this compound clinical trials include the Six-Minute Walk Distance (6MWD), echocardiography, and the biomarker N-terminal pro-B-type natriuretic peptide (NT-proBNP). Cardiac Magnetic Resonance Imaging (cMRI) is also utilized as an exploratory endpoint in some studies.
Six-Minute Walk Distance (6MWD)
The 6MWD is a primary endpoint in many PAH and CTEPH clinical trials, serving as a measure of exercise capacity and a strong predictor of clinical outcomes.
Quantitative Data Summary from Clinical Trials
| Trial | Patient Population | Treatment Group | Baseline 6MWD (meters, mean ± SD) | Change from Baseline at Follow-up (meters, mean ± SD) |
| PATENT-1 (12 weeks) | PAH | This compound (2.5 mg max) | 363 (overall) | +30 |
| Placebo | 363 (overall) | -6 | ||
| CHEST-1 (16 weeks) | CTEPH | This compound | 347 | +39 |
| Placebo | 347 | -6 | ||
| PATENT-2 (1 year) | PAH | Former this compound | 367 ± 67 | +51 ± 74 |
| Former Placebo | 367 ± 67 | +46 ± 76 | ||
| CHEST-2 (1 year) | CTEPH | Overall Population | 353 ± 65 | +51 ± 62 |
Data compiled from multiple sources.
Experimental Protocol: Six-Minute Walk Test (6MWT)
Methodology:
-
Patient Preparation: Patients should wear comfortable clothing and walking shoes. Their usual medical regimen should be continued. Vigorous exercise should be avoided for at least two hours before the test.
-
Test Environment: The test should be conducted indoors in a flat, straight corridor of at least 30 meters in length with minimal traffic. The turnaround points should be clearly marked.
-
Baseline Measurements: Before starting the test, measure and record the patient's heart rate, blood pressure, and oxygen saturation (SpO2). Assess the patient's baseline dyspnea using the Borg scale.
-
Instructions: Provide standardized instructions to the patient, explaining that the objective is to walk as far as possible in six minutes, and they can slow down and rest if necessary, but should resume walking as soon as they are able.
-
During the Test: Start the timer as the patient begins walking. Provide standardized encouragement at regular intervals (e.g., every minute). Do not stop the timer if the patient rests.
-
Post-Test Measurements: Immediately after the six minutes, record the patient's heart rate, blood pressure, SpO2, and the Borg dyspnea score.
-
Data Recording: Measure the total distance walked to the nearest meter. Record the number and duration of any rests.
Echocardiography
Echocardiography is a cornerstone non-invasive imaging technique for assessing the probability of pulmonary hypertension, evaluating right ventricular (RV) size and function, and monitoring the response to therapy.
Quantitative Data Summary from the RIVER Study (Retrospective analysis of this compound-treated patients)
| Echocardiographic Parameter | Baseline (mean ± SD) | Change after 12 Months (mean ± SD) | p-value |
| Right Atrial Area (cm²) | 22.8 ± 7.0 | -2.6 ± 4.4 | <0.001 |
| Right Ventricular Area (cm²) | 30.1 ± 8.1 | -3.5 ± 5.2 | <0.001 |
| RV Free Wall Thickness (mm) | 7.4 ± 2.1 | -0.76 ± 2.2 | <0.05 |
| TAPSE (mm) | 16.5 ± 4.4 | +2.95 ± 4.78 | <0.001 |
| RV Fractional Area Change (%) | 30.9 ± 9.8 | +8.12 ± 8.87 | <0.001 |
Data from the RIVER study, a retrospective analysis of patients from the PATENT, CHEST, and other trials.
Experimental Protocol: Echocardiographic Assessment of the Right Heart
Methodology:
-
Patient Positioning: The patient is typically positioned in the left lateral decubitus position to optimize imaging windows.
-
Standard Views: A comprehensive examination includes standard transthoracic echocardiographic views, such as the parasternal long- and short-axis, and apical four-chamber views.
-
Right Ventricular (RV) Size Assessment:
-
RV Basal Diameter: Measured in the apical four-chamber view at end-diastole.
-
RV End-Diastolic Area: The RV is traced from the annulus to the apex in the apical four-chamber view at end-diastole.
-
-
Right Atrial (RA) Size Assessment:
-
RA End-Systolic Area: The RA is traced in the apical four-chamber view at end-systole.
-
-
RV Systolic Function Assessment:
-
Tricuspid Annular Plane Systolic Excursion (TAPSE): M-mode is used to measure the distance of systolic excursion of the lateral tricuspid annulus.
-
RV Fractional Area Change (RVFAC): Calculated as (End-diastolic area - End-systolic area) / End-diastolic area * 100%.
-
S' wave velocity: Measured using Tissue Doppler Imaging (TDI) at the lateral tricuspid annulus.
-
-
Pulmonary Artery (PA) Pressure Estimation:
-
Tricuspid Regurgitation Velocity (TRV): The peak velocity of the tricuspid regurgitant jet is measured using continuous-wave Doppler. This is used in the simplified Bernoulli equation to estimate the RV-to-RA pressure gradient.
-
RV Outflow Tract (RVOT) Acceleration Time: Measured using pulsed-wave Doppler in the parasternal short-axis view. A shorter acceleration time can indicate higher PA pressures.
-
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)
NT-proBNP is a biomarker released by cardiomyocytes in response to increased ventricular wall stress. Elevated levels are associated with the severity of right ventricular dysfunction and are a strong prognostic indicator in pulmonary hypertension.
Quantitative Data Summary from Clinical Trials
| Trial | Patient Population | Treatment Group | Baseline NT-proBNP (pg/mL, geometric mean) | Change from Baseline at Follow-up (pg/mL, geometric mean) |
| PATENT-1 (12 weeks) | PAH | This compound (2.5 mg max) | 1459 | -273 |
| Placebo | 1555 | +23 | ||
| CHEST-1 (16 weeks) | CTEPH | This compound | 1111 | -291 |
| Placebo | 1142 | +50 | ||
| CHEST-2 (1 year) | CTEPH | Overall Population | ~1120 | -416 ± 1321 (mean ± SD) |
Data compiled from multiple sources.
Experimental Protocol: NT-proBNP Measurement
References
- 1. This compound and the right ventricle in pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Right ventricular size and function under this compound in pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension (the RIVER study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on pulmonary arterial compliance in the PATENT and CHEST studies - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Stable Dose of Riociguat in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a stable and effective dose of Riociguat in preclinical research settings. This document outlines the key pharmacological principles of this compound, detailed protocols for in vivo studies using established animal models of pulmonary hypertension (PH), and methods for assessing pharmacokinetic and pharmacodynamic endpoints.
Introduction to this compound
This compound is a first-in-class stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] Its dual mode of action involves sensitizing sGC to endogenous NO and directly stimulating sGC independently of NO.[3][4] This leads to increased production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation. In preclinical models, this compound has demonstrated not only potent vasodilatory effects but also antiproliferative, anti-inflammatory, and antifibrotic properties, making it a promising therapeutic agent for pulmonary hypertension.
Key Signaling Pathway: NO-sGC-cGMP
The therapeutic effects of this compound are mediated through the NO-sGC-cGMP pathway. Understanding this pathway is crucial for designing and interpreting preclinical studies.
Preclinical Models of Pulmonary Hypertension
Establishing a stable dose of this compound requires robust and reproducible animal models of PH. The most commonly used models are the monocrotaline (MCT)-induced and the SU5416/hypoxia (SuHx)-induced models in rats.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
The MCT model is a well-established and widely used model for inducing PH, characterized by pulmonary vascular remodeling and right ventricular hypertrophy.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).
-
Disease Development: Progressive development of PH over 4-6 weeks, leading to elevated mean pulmonary artery pressure and right ventricular dysfunction.
-
Confirmation of PH: Typically confirmed by measuring right ventricular systolic pressure (RVSP) via right heart catheterization or non-invasively using echocardiography.
SU5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats
The SuHx model induces a more severe angioproliferative form of PH that closely mimics the histopathological lesions observed in human PAH.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction:
-
A single subcutaneous injection of the VEGF receptor antagonist SU5416 (20 mg/kg).
-
Followed by exposure to chronic hypoxia (10% O2) for 3 weeks.
-
-
Disease Development: Development of severe PH with pronounced vascular remodeling.
-
Confirmation of PH: Hemodynamic assessment is performed to confirm elevated pulmonary artery pressure.
Dose-Ranging and Efficacy Studies
A critical step in establishing a stable dose is to perform dose-ranging studies to determine the optimal therapeutic window.
Experimental Design for a Dose-Ranging Study
Pharmacodynamic Endpoints and Assessment Protocols
Protocol for Right Ventricular Systolic Pressure (RVSP) Measurement:
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a right heart catheterization via the jugular vein.
-
Advance a pressure transducer-tipped catheter into the right ventricle.
-
Record the RVSP.
-
A novel, less invasive method involves high-frequency ultrasound-guided transthoracic puncture to measure pulmonary artery pressure.
Protocol for Fulton's Index:
-
At the end of the study, euthanize the animal and excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton's Index: RV / (LV + S). An increase in this ratio indicates RVH.
Protocol for Histopathological Analysis:
-
Perfuse and fix the lungs with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin and prepare 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome.
-
Assess the medial wall thickness of small pulmonary arteries (20-100 µm diameter).
-
Quantify the percentage of muscularized peripheral arteries.
Protocol for Collagen Quantification:
-
Prepare paraffin-embedded sections of the right ventricle.
-
Stain with Picrosirius Red.
-
Quantify the collagen content using image analysis software. This compound has been shown to reduce RV fibrosis in preclinical models.
Pharmacokinetic Analysis
Understanding the pharmacokinetic profile of this compound is essential for dose selection and translation to other species.
Plasma Sample Collection and Analysis
Protocol:
-
Collect blood samples at various time points after the final dose of this compound.
-
Centrifuge the blood to obtain plasma and store at -80°C.
-
Quantify the concentration of this compound and its active metabolite, M1, using a validated LC-MS/MS method.
Key Pharmacokinetic Parameters
| Parameter | Description | Typical Values in Healthy Humans (for reference) |
| Tmax | Time to reach maximum plasma concentration | ~1.5 hours |
| Cmax | Maximum plasma concentration | Dose-dependent |
| AUC | Area under the plasma concentration-time curve | Dose-proportional from 0.5 to 2.5 mg |
| t1/2 | Elimination half-life | ~7 hours |
| Bioavailability | Fraction of administered dose that reaches systemic circulation | ~94% |
Note: Pharmacokinetic parameters can vary significantly between species. It is crucial to determine these parameters in the specific animal model being used.
Safety and Toxicology Assessment
Concurrent with efficacy studies, it is important to assess the safety profile of the selected doses.
Protocol for General Toxicology:
-
Daily Observations: Monitor for clinical signs of toxicity, including changes in behavior, appearance, and food/water consumption.
-
Body Weight: Record body weight regularly.
-
Organ Weights: At necropsy, weigh key organs (e.g., liver, kidneys, heart, lungs).
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Histopathology: Perform histopathological examination of major organs to identify any drug-related changes.
-
Specific Considerations: Preclinical studies have noted potential effects on bone, including incomplete ossification in rats. Therefore, careful examination of bone tissue may be warranted.
Data Interpretation and Stable Dose Selection
The stable dose of this compound should be selected based on a comprehensive evaluation of both efficacy and safety data. The ideal dose will demonstrate a significant therapeutic effect on the key pharmacodynamic endpoints (e.g., reduction in RVSP and RVH) without causing significant adverse effects. The pharmacokinetic data will help in understanding the exposure-response relationship and in extrapolating the findings to other preclinical models or to early clinical development.
Conclusion
By following these detailed application notes and protocols, researchers can systematically establish a stable and effective dose of this compound for further preclinical development. The use of well-characterized animal models, robust pharmacodynamic endpoints, and thorough pharmacokinetic and safety assessments will ensure the generation of high-quality data to support the continued investigation of this promising therapeutic agent.
References
Revolutionizing Pulmonary Hypertension Research: Protocols for Measuring cGMP in Lung Tissue Following Riociguat Administration
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for pulmonary hypertension research, comprehensive application notes and protocols have been developed to standardize the measurement of cyclic guanosine monophosphate (cGMP) levels in lung tissue after the administration of Riociguat. These detailed guidelines are tailored for researchers, scientists, and drug development professionals, providing a robust framework for assessing the pharmacodynamic effects of this critical therapeutic agent.
This compound, a soluble guanylate cyclase (sGC) stimulator, plays a crucial role in the treatment of pulmonary hypertension by targeting the nitric oxide (NO)-sGC-cGMP signaling pathway.[1][2][3] By directly stimulating sGC, both independently of and synergistically with NO, this compound increases the production of intracellular cGMP, a key second messenger that mediates vasodilation.[1][2] Accurate measurement of cGMP levels in lung tissue is paramount for understanding the drug's mechanism of action, optimizing dosage, and developing novel therapies.
These application notes provide detailed methodologies for two primary techniques for cGMP quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols cover every stage of the experimental process, from tissue collection and preparation to data analysis and validation, ensuring reliable and reproducible results.
Signaling Pathway and Experimental Overview
This compound's therapeutic effect is centered on the NO-sGC-cGMP pathway. The following diagram illustrates this mechanism and the subsequent measurement workflow.
Quantitative Data Summary
The following table summarizes expected quantitative outcomes based on preclinical studies involving sGC stimulators. Note that specific cGMP concentrations can vary based on the animal model, this compound dosage, and analytical method used.
| Parameter | Vehicle Control (pmol/mg protein) | This compound Treatment (pmol/mg protein) | Expected Fold Change |
| Lung Tissue cGMP Level | 10 - 50 | 100 - 1000+ | 10 - 20+ |
Experimental Protocols
Lung Tissue Homogenate Preparation
This initial step is critical for both ELISA and LC-MS/MS assays to ensure the accurate measurement of intracellular cGMP.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
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Homogenization buffer (e.g., 5% Trichloroacetic acid (TCA) for ELISA, or a buffer compatible with LC-MS/MS)
-
Centrifuge
Protocol:
-
Excise lung tissue from the animal model immediately after euthanasia and snap-freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the powdered tissue and add 5-10 volumes of cold homogenization buffer.
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Homogenize the sample on ice using a tissue grinder or sonicator.
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Centrifuge the homogenate at 2000 x g for 15 minutes at 4°C.
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Collect the supernatant for cGMP analysis. For TCA-precipitated samples, the TCA must be extracted (e.g., with water-saturated ether) before proceeding with the immunoassay.
cGMP Measurement by Competitive ELISA
This protocol provides a widely used and accessible method for quantifying cGMP levels.
Protocol:
-
Prepare cGMP standards and lung homogenate samples.
-
Pipette standards and samples into the wells of a goat anti-rabbit IgG-coated 96-well plate.
-
Add cGMP-alkaline phosphatase conjugate and a specific rabbit anti-cGMP antibody to each well.
-
Incubate the plate for 2 hours at room temperature with gentle shaking. During this time, free cGMP in the sample competes with the cGMP-conjugate for binding to the antibody.
-
Wash the plate multiple times to remove unbound reagents.
-
Add p-Nitrophenyl Phosphate (pNPP) substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the enzyme reaction and measure the absorbance at 405 nm using a microplate reader.
-
Generate a standard curve and determine the cGMP concentration in the samples.
cGMP Quantification by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of cGMP.
Protocol:
-
To the lung homogenate supernatant, add a stable isotope-labeled cGMP internal standard.
-
Precipitate proteins by adding a solvent such as acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Inject the supernatant into an LC-MS/MS system.
-
Separate cGMP from other sample components using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
Introduce the eluent into the mass spectrometer for ionization and detection.
-
Monitor specific precursor-to-product ion transitions for both cGMP and the internal standard for accurate quantification.
-
Calculate the concentration of cGMP in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Method Validation
To ensure the reliability of the obtained data, both the ELISA and LC-MS/MS methods must be thoroughly validated.
| Validation Parameter | Description |
| Linearity and Range | The range of concentrations over which the assay is accurate, precise, and linear. |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike and recovery experiments. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
These detailed application notes and protocols will empower researchers to conduct high-quality studies on the effects of this compound and other sGC modulators, ultimately accelerating the development of new and improved treatments for pulmonary hypertension.
References
- 1. This compound: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing hypotension as a side effect in Riociguat animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing hypotension as a side effect in animal studies involving Riociguat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why does it cause hypotension?
A1: this compound is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] It has a dual mode of action: it directly stimulates sGC independent of NO and also sensitizes sGC to endogenous NO.[1] This leads to increased production of cyclic guanosine monophosphate (cGMP), a secondary messenger that promotes vasodilation (the widening of blood vessels).[2] This systemic vasodilation is responsible for its therapeutic effect in pulmonary hypertension but can also lead to a decrease in systemic blood pressure, resulting in hypotension.
Q2: Is hypotension an expected side effect in animal studies with this compound?
A2: Yes, hypotension is a known and expected pharmacodynamic effect of this compound due to its mechanism of action. Preclinical studies in various animal models have reported dose-dependent decreases in systemic blood pressure.[3] Therefore, careful monitoring and management strategies are crucial during experiments.
Q3: What are the typical signs of hypotension in laboratory animals?
A3: While direct blood pressure measurement is the most accurate method, observable signs of hypotension in laboratory animals can include lethargy, decreased activity, pallor of mucous membranes (in species where this is visible), and in severe cases, syncope (fainting).[2] Continuous monitoring of blood pressure is highly recommended, especially during dose-finding studies.
Q4: Are there any contraindications for using this compound in animal studies?
A4: Based on clinical contraindications, co-administration of this compound with phosphodiesterase type 5 (PDE5) inhibitors (e.g., sildenafil, tadalafil) or nitric oxide donors (e.g., nitrates) should be avoided. The combination can lead to an additive effect on the cGMP pathway, potentially causing severe and prolonged hypotension.
Troubleshooting Guide: Managing this compound-Induced Hypotension
This guide provides a stepwise approach to managing hypotension observed during your experiments.
Issue: Significant drop in systemic blood pressure after this compound administration.
A significant drop can be defined as a sustained decrease below a predetermined experimental threshold (e.g., mean arterial pressure <60 mmHg) or the appearance of clinical signs of hypotension.
Step 1: Immediate Actions & Assessment
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Confirm the Reading: Ensure the blood pressure reading is accurate and not an artifact of the monitoring equipment.
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Reduce/Stop Infusion (If Applicable): If this compound is being administered via continuous infusion, immediately reduce the rate or temporarily stop the infusion.
-
Assess Animal's Condition: Observe the animal for any clinical signs of distress or adverse effects.
Step 2: Dose Adjustment
-
Principle: The primary management strategy for this compound-induced hypotension is dose adjustment. The goal is to find the highest tolerated dose that achieves the desired therapeutic effect without unacceptable side effects.
-
Recommended Approach (adapted from clinical protocols):
-
Start Low: Begin with a low dose (e.g., consider a starting dose of 0.5 mg/kg in rodents if hypotension is a concern).
-
Titrate Slowly: Increase the dose in increments, allowing for a sufficient washout or acclimatization period between dose escalations (e.g., at least 24-48 hours for oral dosing, shorter intervals for IV infusions may be possible with careful monitoring).
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Monitor Closely: Continuously monitor systemic blood pressure during and after administration, especially during the dose-titration phase.
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Decrease Dose if Hypotension Occurs: If signs of hypotension are observed or blood pressure drops below the target threshold, reduce the dose to the previously well-tolerated level.
-
Step 3: Supportive Care (If Hypotension is Severe or Persistent)
If dose reduction is insufficient or the hypotension is life-threatening, the following supportive measures can be considered:
-
Fluid Resuscitation: Administer an intravenous bolus of an isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) to increase intravascular volume. A typical starting dose in rodents is 10-20 mL/kg administered over 15 minutes.
-
Vasopressor Support: If hypotension persists despite fluid resuscitation, the use of a vasopressor may be necessary. This should be done with caution and continuous blood pressure monitoring.
| Vasopressor | Starting Infusion Rate (Rodents) | Mechanism of Action |
| Dopamine | 5 µg/kg/min | Increases cardiac output and blood pressure. |
| Phenylephrine | 0.1-0.5 µg/kg/min | Primarily causes peripheral vasoconstriction. |
Note: These are starting doses and should be titrated to effect based on the animal's response.
Data on this compound's Effect on Systemic Blood Pressure
The effect of this compound on systemic blood pressure is dose-dependent and can vary by species and the underlying physiological state of the animal model.
| Animal Model | Dose | Effect on Systemic Blood Pressure | Reference |
| Healthy Juvenile Pigs | Up to 100 µg/kg (infusion) | Progressive, dose-dependent decrease in mean systemic pressure to a target of 50 mmHg. | |
| Healthy Human Volunteers | 1 mg (single oral dose) | Slight but significant decrease in mean and diastolic blood pressure. | |
| Healthy Human Volunteers | 2.5 mg (single oral dose) | Greater reduction in mean pulmonary arterial pressure compared to inhaled NO. Systolic blood pressure remained >110 mmHg. | |
| PH Model Dogs (U46619-induced) | 3 or 10 µg/kg/min (infusion) | No effect on basal systemic blood pressure. | |
| Mouse PAB Model | 30 mg/kg/day (oral) | No effect on systemic arterial pressure. |
Experimental Protocols
General Protocol for this compound Administration and Blood Pressure Monitoring in Rodents
This protocol provides a general framework. Specifics should be adapted based on the experimental design and institutional animal care and use committee (IACUC) guidelines.
1. Animal Preparation:
- Allow animals (e.g., Sprague-Dawley rats) to acclimatize to the facility for at least one week.
- Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
2. Surgical Instrumentation (for invasive monitoring):
- Place a catheter in the carotid artery for continuous measurement of arterial blood pressure.
- Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
- Place a catheter in the jugular vein for intravenous drug and fluid administration.
3. This compound Preparation and Administration:
- Vehicle: this compound can be dissolved in a suitable vehicle. For oral administration, 1% methylcellulose has been used. For intravenous administration, a formulation appropriate for injection should be used.
- Administration:
- Oral Gavage: Administer the prepared this compound solution at the desired dose (e.g., 10 mg/kg).
- Intravenous Infusion/Bolus: Administer via the jugular vein catheter.
4. Blood Pressure Monitoring:
- Record baseline blood pressure, heart rate, and other relevant hemodynamic parameters before this compound administration.
- Continuously monitor and record these parameters during and for a specified period after drug administration.
5. Management of Hypotension:
- If mean arterial pressure drops below a pre-determined critical threshold (e.g., 60 mmHg), implement the troubleshooting steps outlined above, starting with dose reduction/cessation, followed by supportive care if necessary.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the NO-sGC-cGMP signaling pathway.
Experimental Workflow for Managing Hypotension
References
- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on cardiovascular function and efficiency in healthy, juvenile pigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Riociguat Dosage in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Riociguat. The focus is on optimizing experimental dosage to achieve desired therapeutic effects while mitigating systemic vasodilation and associated hypotension.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. It has a dual mode of action:
-
Direct sGC Stimulation: this compound directly stimulates sGC, independent of NO, leading to an increase in cyclic guanosine monophosphate (cGMP) production.
-
Sensitization to NO: It also sensitizes sGC to endogenous NO, enhancing the enzyme's response to even low levels of NO.
The resulting increase in cGMP mediates vasodilation, which is the desired therapeutic effect in conditions like pulmonary hypertension.[1][2][3][4][5]
Q2: Why is systemic vasodilation a concern in my experiments?
While the vasodilatory effect of this compound is therapeutically beneficial in the pulmonary circulation for treating pulmonary hypertension, its action is not limited to this vascular bed. Systemic vasodilation can lead to a drop in systemic blood pressure (hypotension). In a research setting, this can confound experimental results by:
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Introducing variability in hemodynamic parameters.
-
Masking the specific effects of this compound on the target organ system.
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Potentially causing adverse events in animal models, leading to early termination of experiments.
Q3: What is a recommended starting dose for this compound in preclinical models?
The optimal starting dose is highly dependent on the animal model, the indication being studied, and the route of administration. However, based on published preclinical studies, a general starting point can be inferred.
For instance, in a rat model of severe pulmonary hypertension (SU5416/hypoxia), a dose of 10 mg/kg/day administered via oral gavage was shown to be effective in reducing pulmonary hypertension without significantly affecting systemic arterial pressure. In contrast, a study in healthy pigs demonstrated that an intravenous bolus of 100 µg/kg induced systemic vasodilation.
It is crucial to perform a dose-response study in your specific experimental setup to determine the optimal dose that balances efficacy and systemic side effects.
Q4: How should I prepare this compound for administration in my animal studies?
This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO. A common method for preparing this compound for oral administration is to first dissolve it in DMSO and then dilute it with an aqueous buffer such as PBS.
-
Example Formulation: For a 1 mg/mL solution, you could dissolve 10 mg of this compound in 1 mL of DMSO and then bring the total volume to 10 mL with PBS. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.
Always consult the manufacturer's instructions for the specific formulation of this compound you are using.
Troubleshooting Guide: Managing Systemic Vasodilation
This guide provides a step-by-step approach to troubleshoot and manage systemic vasodilation and hypotension in your preclinical experiments with this compound.
Problem: I am observing a significant drop in systemic blood pressure in my animal model after this compound administration.
Solution Workflow:
Data Presentation
Table 1: Preclinical Dosing of this compound and Effects on Hemodynamics
| Animal Model | Disease Model | Route of Administration | Dose | Effect on Pulmonary Circulation | Effect on Systemic Circulation | Reference |
| Rat (Sprague-Dawley) | SU5416/Hypoxia-induced PH | Oral Gavage | 10 mg/kg/day | Significant decrease in RVSP | No significant change in SAP | |
| Rat (Sprague-Dawley) | Monocrotaline-induced PH | Oral Gavage | 10 mg/kg/day | Decrease in RVSP | Not reported | |
| Mouse | - | Oral | Up to 32 mg/kg/day (carcinogenicity study) | Not reported | Not reported | |
| Dog (Beagle) | Normotensive | Oral | 0.3 mg/kg | Not reported | Marked and lasting decrease in arterial pressure | |
| Pig (Juvenile) | Normotensive | Intravenous Bolus | 100 µg/kg | No significant effect | Progressive systemic vasodilation and hypotension |
RVSP: Right Ventricular Systolic Pressure; SAP: Systemic Arterial Pressure; PH: Pulmonary Hypertension
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rat Model of Pulmonary Hypertension
This protocol is adapted from studies investigating this compound in the SU5416/hypoxia-induced pulmonary hypertension rat model.
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Animal Model: Adult male Sprague-Dawley rats.
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Disease Induction: A single subcutaneous injection of SU5416 (20 mg/kg) followed by exposure to hypoxia (10% O2) for 3 weeks.
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This compound Preparation:
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Dissolve this compound powder in 100% DMSO to create a stock solution.
-
On the day of administration, dilute the stock solution with sterile PBS (pH 7.2) to the final desired concentration (e.g., for a 10 mg/kg dose in a 250g rat receiving a 1 mL gavage, the concentration would be 2.5 mg/mL). Ensure the final DMSO concentration is minimal to avoid toxicity.
-
-
Administration:
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Administer the this compound solution or vehicle control once daily via oral gavage for the duration of the treatment period (e.g., 14 days).
-
-
Monitoring:
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Monitor animal well-being daily.
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At the end of the treatment period, perform hemodynamic measurements, including right ventricular systolic pressure (RVSP) and systemic arterial pressure (SAP), via cardiac catheterization.
-
Protocol 2: Non-Invasive Blood Pressure Monitoring in Rodents using Tail-Cuff Plethysmography
This is a general protocol for monitoring systemic blood pressure in rats or mice.
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Acclimatization:
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For several days prior to the experiment, acclimate the animals to the restraining device and the warming chamber to minimize stress-induced blood pressure variations.
-
-
Setup:
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Turn on the warming platform to the recommended temperature (typically 32-36°C) to induce vasodilation in the tail artery, which is necessary for accurate measurements.
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Place the animal in the appropriate-sized restrainer.
-
-
Cuff Placement:
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Securely place the tail cuff at the base of the tail.
-
-
Measurement:
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Initiate the measurement cycle on the non-invasive blood pressure system. The system will automatically inflate and deflate the cuff and record the blood pressure.
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Perform multiple measurement cycles (e.g., 10-15) and average the readings to obtain a reliable blood pressure value.
-
-
Data Recording:
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Record systolic blood pressure, diastolic blood pressure, and heart rate.
-
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Soluble Guanylate Cyclase Stimulator this compound Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
Potential drug interactions with Riociguat in combination therapy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Riociguat in combination therapy studies.
Frequently Asked Questions (FAQs)
Q1: We are planning a combination study with this compound and a novel compound. What are the most critical potential drug-drug interactions we should be aware of?
A1: Based on extensive clinical data, the most critical interactions with this compound are pharmacodynamic, involving compounds that also affect the nitric oxide (NO) signaling pathway. Specifically, co-administration with phosphodiesterase type 5 (PDE5) inhibitors (e.g., sildenafil, tadalafil) and nitric oxide donors (e.g., nitrates) is contraindicated due to the high risk of profound hypotension.[1][2][3][4]
Pharmacokinetic interactions are also significant. This compound is metabolized by multiple cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP3A4, and is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters.[5] Therefore, strong inhibitors or inducers of these pathways will alter this compound exposure.
Q2: Our study involves a subject who is a smoker. How might this affect this compound's pharmacokinetics?
A2: Cigarette smoke is a potent inducer of CYP1A1. Since CYP1A1 is a key enzyme in the metabolism of this compound, smoking can reduce plasma concentrations of the drug by 50-60%. This may necessitate a dose escalation in patients who smoke to achieve the desired therapeutic effect. Conversely, if a patient stops smoking during a trial, they should be monitored for signs of this compound overexposure.
Q3: We are observing unexpected hypotension in a subject receiving this compound and a concomitant medication that is a known strong CYP3A4 inhibitor. What is the likely mechanism?
A3: The unexpected hypotension is likely due to a pharmacokinetic interaction leading to increased this compound exposure. Strong CYP3A4 inhibitors, especially those that also inhibit P-gp/BCRP, can significantly increase this compound's plasma concentration. For instance, co-administration with ketoconazole, a strong multi-pathway inhibitor, resulted in a 150% increase in this compound's mean Area Under the Curve (AUC) and a 46% increase in its maximum concentration (Cmax). This elevated concentration enhances this compound's vasodilatory effect, leading to hypotension. A reduction in the this compound dose should be considered.
Q4: Can we administer antacids to subjects in our study to manage gastrointestinal side effects?
A4: Yes, but with specific timing. This compound's solubility is pH-dependent and decreases at neutral pH. Antacids, such as those containing aluminum hydroxide or magnesium hydroxide, increase gastric pH and can reduce this compound's absorption. Co-administration has been shown to decrease this compound's mean AUC by 34% and Cmax by 56%. It is recommended to administer antacids at least 2 hours before or 1 hour after this compound administration to avoid this interaction.
Q5: Is it safe to co-administer this compound with anticoagulants like warfarin or direct oral anticoagulants (DOACs)?
A5: Studies have shown no clinically relevant pharmacodynamic or pharmacokinetic interaction between this compound and warfarin. Steady-state plasma levels of this compound did not affect the prothrombin time induced by warfarin. However, in vitro studies suggest that this compound may inhibit BCRP-mediated transport of some DOACs, like rivaroxaban and apixaban. While the clinical significance of this in vitro finding is yet to be fully established, it warrants caution and monitoring when co-administering this compound with DOACs.
Data on Pharmacokinetic Interactions
The following tables summarize the quantitative data on the impact of other drugs on the pharmacokinetics of this compound.
Table 1: Effect of Inhibitors on this compound Pharmacokinetics
| Co-administered Drug | Inhibitory Mechanism | Change in this compound AUC | Change in this compound Cmax | Recommendation |
| Ketoconazole (400 mg once daily) | Strong multi-pathway CYP and P-gp/BCRP inhibitor | ↑ 150% (up to 370%) | ↑ 46% | Concomitant use is not recommended. If necessary, consider a starting dose of 0.5 mg three times daily and monitor for hypotension. |
| Clarithromycin (500 mg twice daily) | Strong CYP3A4 inhibitor | ↑ 41% | No significant change | No dose adjustment is typically required, but caution is advised. |
Table 2: Effect of Inducers on this compound Pharmacokinetics
| Co-administered Drug/Condition | Inducing Mechanism | Change in this compound AUC | Change in this compound Cmax | Recommendation |
| Bosentan | Moderate CYP3A4 inducer | ↓ 27% | Not specified | No dose adjustment is generally needed, but monitor for potential reduced efficacy. |
| Smoking | CYP1A1 induction | ↓ 50-60% | Not specified | Patients are advised to stop smoking. If they continue, a higher dose of this compound may be necessary. |
| Strong CYP3A4 Inducers (e.g., phenytoin, carbamazepine, St. John's Wort) | Strong CYP3A4 induction | Significant reduction expected | Significant reduction expected | Concomitant use may lead to decreased this compound plasma concentrations and reduced efficacy. |
Table 3: Effect of Other Concomitant Medications on this compound Pharmacokinetics
| Co-administered Drug | Mechanism of Interaction | Change in this compound AUC | Change in this compound Cmax | Recommendation |
| Antacids (Aluminum hydroxide/Magnesium hydroxide) | Reduced absorption due to increased gastric pH | ↓ 34% | ↓ 56% | Administer antacids at least 2 hours before or 1 hour after this compound. |
| Midazolam | CYP3A4 substrate | No significant effect on midazolam pharmacokinetics | No significant effect on midazolam pharmacokinetics | This compound is not a significant inhibitor or inducer of CYP3A4. |
| Warfarin | CYP2C9 substrate | No significant effect on warfarin pharmacokinetics | No significant effect on warfarin pharmacokinetics | No dose adjustment is required for either drug. |
| Aspirin | Antiplatelet agent | No significant effect on aspirin pharmacokinetics | No significant effect on aspirin pharmacokinetics | No dose adjustment is required for either drug. |
Experimental Protocols
Methodology for a Typical Drug-Drug Interaction Study with this compound (Example: this compound and Ketoconazole)
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Study Design: An open-label, randomized, two-period crossover study in healthy male volunteers.
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Treatment Periods:
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Period 1: Subjects receive a single oral dose of this compound (e.g., 0.5 mg).
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Period 2: Subjects receive Ketoconazole (e.g., 400 mg once daily) for several days to achieve steady-state concentrations, followed by co-administration of a single oral dose of this compound with the final Ketoconazole dose.
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A washout period of sufficient duration separates the two treatment periods.
-
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Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after this compound administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
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Bioanalytical Method: Plasma concentrations of this compound and its major active metabolite, M1, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including AUC from time zero to infinity (AUC0-inf), AUC from time zero to the last quantifiable concentration (AUC0-t), Cmax, and time to maximum concentration (Tmax), are calculated using non-compartmental methods.
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Statistical Analysis: The geometric mean ratios and 90% confidence intervals for AUC and Cmax of this compound with and without the interacting drug are calculated to assess the magnitude of the interaction.
Visualizations
Caption: Signaling pathway of this compound and points of interaction with other drug classes.
Caption: Key pathways in this compound's metabolism and sites of pharmacokinetic drug interactions.
Caption: Decision logic for managing potential drug interactions with this compound.
References
- 1. Drug-Drug Interactions in the Management of Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phassociation.org [phassociation.org]
- 5. ec.europa.eu [ec.europa.eu]
Addressing Riociguat stability and solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and solubility challenges with Riociguat during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a stimulator of soluble guanylate cyclase (sGC), an enzyme that acts as a receptor for nitric oxide (NO).[1][2] Its therapeutic effect comes from a dual mode of action on the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][3][4] First, it directly stimulates sGC independently of NO. Second, it sensitizes sGC to the body's own endogenous NO. Both actions increase the production of cGMP, a secondary messenger that plays a key role in regulating vascular tone, leading to vasodilation.
Q2: What are the solubility characteristics of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has low solubility and high permeability. Its solubility is highly pH-dependent, increasing at lower pH values. It is practically insoluble in water at neutral pH but is freely soluble in organic solvents like DMSO.
Q3: How should I prepare and store this compound stock solutions?
For in vitro assays, this compound should first be dissolved in an organic solvent.
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Concentration: Stock solutions can be prepared at concentrations of up to 10 mg/mL in DMSO.
-
Storage: The solid compound is stable for at least four years when stored at -20°C. DMSO stock solutions should also be stored at -20°C.
-
Aqueous Solutions: Aqueous working solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.
Q4: What is the known stability profile of this compound?
This compound is stable under most standard laboratory conditions but shows susceptibility to specific chemical stresses.
-
Stable: The solid form is stable to temperature, light, and humidity. In solution, it is relatively stable under acidic, neutral hydrolytic, thermal, and photolytic conditions.
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Unstable: Significant degradation occurs under alkaline (high pH) and oxidative conditions.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Condition | Solubility (mg/L) | Reference |
|---|---|---|
| Water | 4 | |
| Phosphate Buffer (pH 7) | 3 | |
| 0.1M HCl (pH 1) | 250 | |
| Ethanol | 800 | |
| DMSO | ~10,000 (10 mg/mL) |
| 1:1 DMSO:PBS (pH 7.2) | ~500 (0.5 mg/mL) | |
Table 2: Stability of this compound Under Forced Degradation
| Stress Condition | Stability Outcome | Degradation Products Identified | Reference |
|---|---|---|---|
| Acid Hydrolysis (1M HCl, 80°C) | Stable | None | |
| Neutral Hydrolysis (Water, 80°C) | Stable | None | |
| Alkaline Hydrolysis (0.5M NaOH, 60°C) | Degraded | DP1, DP2 | |
| Oxidative (10% H₂O₂, RT) | Degraded | DP3 | |
| Thermal (Solid, 80°C) | Stable | None |
| Photolytic (Solid & Solution) | Stable | None | |
Troubleshooting Guide
Q: My this compound precipitated after I added the stock solution to my aqueous cell culture medium. What went wrong and how can I fix it?
A: This is a common issue due to this compound's low solubility in aqueous solutions at neutral pH. The high concentration of the DMSO stock solution can cause the compound to crash out when diluted into a buffer where it is less soluble.
References
Riociguat washout period protocol before switching therapies in trials
This technical support center provides researchers, scientists, and drug development professionals with essential information and protocols for managing the washout period when switching patients from riociguat to other therapies, or vice versa, within a clinical trial setting. The following question-and-answer format directly addresses potential issues to ensure patient safety and data integrity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mandatory washout period when switching between this compound and a phosphodiesterase-5 inhibitor (PDE5i)?
A washout period is crucial to prevent synergistic effects on the nitric oxide (NO) signaling pathway, which can lead to severe hypotension.[1][2] The recommended treatment-free periods are based on the specific PDE5i being used.
Q2: Why is the co-administration of this compound and PDE5is contraindicated?
Both this compound and PDE5is act on the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway.[3][4] this compound stimulates sGC, increasing cGMP production, while PDE5is inhibit the degradation of cGMP.[3] Their concurrent use leads to a supra-additive increase in cGMP levels, which can cause profound vasodilation and life-threatening hypotension. The PATENT PLUS clinical trial observed unfavorable safety signals, particularly a high incidence of hypotension, with the combination therapy.
Q3: What are the key clinical trials that have established these washout protocols?
The washout protocols for switching between this compound and PDE5is have been investigated and implemented in several key clinical trials, including:
-
REPLACE (this compound rEplacing PDE-5i Therapy evaLuated Against Continued PDE-5i thErapy): A randomized, controlled study that assessed the clinical benefit of switching to this compound in patients not achieving treatment goals with a PDE5i.
-
RESPITE (this compound clinical Effects Studied in Patients with Insufficient Treatment response to PDE5 inhibitors): A prospective, open-label, multicenter pilot study that evaluated the safety and feasibility of replacing a PDE5i with this compound in patients with an insufficient response.
-
CAPTURE (international, multicenter, uncontrolled, noninterventional, retrospective chart review): This study was designed to evaluate how and why patients with PAH and CTEPH are switched to this compound in real-world clinical practice.
Troubleshooting Guide
Issue: A trial participant is experiencing hypotension during the washout period or shortly after switching therapies.
-
Immediate Action: The patient's blood pressure should be closely monitored. If hypotension occurs, the dose of the newly initiated therapy should be reduced to the previously tolerated dose or temporarily discontinued as per the trial protocol.
-
Protocol Review: Ensure that the correct washout period was observed. For instance, a longer washout period than recommended for tadalafil has been used in some clinical practices.
-
Concomitant Medications: Review the patient's other medications for any that could contribute to hypotension. For example, patients switching from sildenafil to this compound while also taking bosentan should be closely observed during the washout period.
Issue: A trial participant reports worsening symptoms during the treatment-free period.
-
Symptomatic Support: Provide appropriate supportive care as per the clinical trial protocol.
-
Adverse Event Reporting: Document the worsening symptoms as an adverse event. Notably, in the REPLACE trial, the incidence of adverse effects during the washout period was low, suggesting a generally safe transition. However, in another study, some patients did not tolerate the switch due to worsening symptoms.
-
Re-evaluation: The investigator should re-evaluate the patient's suitability for the new therapy.
Quantitative Data Summary
The following table summarizes the recommended washout periods from clinical trials when switching between this compound and PDE5is.
| Previous Therapy | Subsequent Therapy | Washout Period | Clinical Trial / Source |
| Sildenafil | This compound | At least 24 hours | REPLACE, RESPITE, Adempas® Prescribing Information |
| Tadalafil | This compound | At least 48 hours | REPLACE, Adempas® Prescribing Information |
| Tadalafil | This compound | At least 72 hours | RESPITE |
| This compound | PDE5i | At least 24 hours | Adempas® Prescribing Information |
| Other PAH-targeted therapy | This compound | At least 3 days | CTEPH Early Access Study |
Experimental Protocols
Protocol for Switching from a PDE5i to this compound (Based on the REPLACE and RESPITE Trials)
-
Patient Screening and Baseline Assessment:
-
Confirm the patient meets all inclusion and exclusion criteria for the trial.
-
Obtain baseline measurements while the patient is on a stable dose of the PDE5i. This includes 6-minute walk distance (6MWD), WHO Functional Class, and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.
-
-
PDE5i Washout Period:
-
Discontinue sildenafil at least 24 hours before the first dose of this compound.
-
Discontinue tadalafil at least 48-72 hours before the first dose of this compound.
-
Patients should continue their other background therapies, such as endothelin receptor antagonists (ERAs), at a stable dose.
-
-
Initiation and Titration of this compound:
-
Initiate this compound at a starting dose of 1.0 mg three times daily.
-
Monitor the patient's blood pressure regularly during the dose-adjustment phase.
-
Increase the this compound dose in 0.5 mg increments every 2 weeks, up to a maximum of 2.5 mg three times daily, provided the systolic blood pressure is ≥95 mmHg and the patient shows no signs or symptoms of hypotension.
-
-
Monitoring and Follow-up:
-
Assess the patient at regular intervals (e.g., weeks 2, 4, 6, 8, 12, and 24) for efficacy endpoints (6MWD, WHO FC, NT-proBNP) and safety.
-
Record all adverse events, paying close attention to signs of hypotension.
-
Visualizing the Switching Protocol
The following diagrams illustrate the signaling pathway and the experimental workflow for switching therapies.
Caption: The NO-sGC-cGMP signaling pathway and points of drug intervention.
References
- 1. Practical management of this compound in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching from sildenafil to this compound for the treatment of PAH and inoperable CTEPH: Real-life experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching to this compound: a potential treatment strategy for the management of CTEPH and PAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of this compound replacing PDE-5is for patients with pulmonary arterial hypertension: A systematic review and meta-analysis [frontiersin.org]
Strategies to improve Riociguat bioavailability in oral gavage studies
This center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving consistent and optimal oral bioavailability of Riociguat in preclinical gavage studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable plasma concentrations of this compound after oral gavage in our rat/mouse model. What is the primary cause?
A1: Low and variable oral exposure of this compound in preclinical studies is most often linked to its physicochemical properties. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high membrane permeability but low aqueous solubility.[1][2] Its solubility is also pH-dependent, being higher in acidic conditions and poorly soluble at neutral pH.[1] When the active pharmaceutical ingredient (API) is administered as a simple aqueous suspension, its poor solubility can lead to:
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Incomplete Dissolution: Not all of the drug dissolves in the gastrointestinal (GI) fluid, making it unavailable for absorption.
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Inconsistent Formulation: The drug particles may not be uniformly suspended in the vehicle, leading to inconsistent dosing between animals.[3][4]
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Particle Agglomeration: Drug particles can clump together, reducing the effective surface area for dissolution.
These factors are known to cause high pharmacokinetic variability, especially for BCS Class II compounds.
Q2: What is a standard, simple vehicle for suspending this compound for an initial oral gavage study?
A2: A common starting point for a poorly soluble compound like this compound is an aqueous suspension containing a suspending agent and a wetting agent. This does not guarantee optimal bioavailability but aims to provide a homogenous dose. A typical vehicle consists of:
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Suspending Agent: 0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water.
-
Wetting Agent: 0.1% (w/v) Polysorbate 80 (Tween® 80).
It is critical to ensure this formulation is prepared fresh and is continuously stirred during dosing to maintain a uniform suspension.
Q3: How can we fundamentally improve the oral bioavailability of this compound beyond a simple suspension?
A3: To significantly enhance bioavailability, the formulation strategy must address the core issue of poor solubility. Key advanced strategies for BCS Class II drugs like this compound include:
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Nanosuspensions: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate and improved absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
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Lipid-Based Formulations (e.g., SNEDDS): Self-Nano-Emulsifying Drug Delivery Systems are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water nanoemulsion in the GI tract, keeping the drug solubilized for absorption. A Chinese patent describes such a system for this compound containing an oil phase, emulsifier, and co-emulsifier to improve absorption.
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pH Modification: Since this compound is more soluble in acidic media, using an acidic vehicle (e.g., a citrate buffer at pH 4-5) can improve its dissolution in the stomach.
Q4: Are there any known drug or vehicle interactions to be aware of?
A4: Yes. Co-administration of agents that increase gastric pH can reduce this compound's bioavailability. For instance, co-treatment with an antacid containing aluminum hydroxide/magnesium hydroxide has been shown to significantly reduce this compound absorption. Therefore, it is crucial to avoid alkaline vehicles or co-administration with agents that raise stomach pH.
Troubleshooting Guide
This guide addresses specific issues encountered during this compound oral gavage experiments.
Issue 1: Inconsistent or Low Plasma Exposure (High Inter-Animal Variability)
High variability is a common problem for poorly soluble compounds. A systematic approach can help identify the cause.
Troubleshooting Workflow for Low/Variable Bioavailability
Caption: A workflow to troubleshoot causes of poor this compound exposure.
Data Presentation: Impact of Formulation on Pharmacokinetics
Table 1: Pharmacokinetic Parameters of this compound (2.5 mg Dose) in Different Oral Formulations in Healthy Humans (Fasted State)
| Formulation | Cmax (μg/L) [Mean] | AUC (μg·h/L) [Mean] | Tmax (h) [Median] |
| Whole IR Tablet | 75.9 | 664 | 1.50 |
| Crushed Tablet in Water | 88.9 | 686 | 0.75 |
| Crushed Tablet in Applesauce | 66.6 | 654 | 1.50 |
| Data adapted from a study in healthy volunteers. |
This data shows that crushing the tablet and administering it in water led to a 17% increase in Cmax and halved the time to reach maximum concentration (Tmax), indicating faster absorption.
Experimental Protocols
The following are detailed, representative protocols for preparing advanced this compound formulations suitable for oral gavage in rodents. Researchers should optimize these based on their specific experimental needs and available equipment.
Protocol 1: Preparation of a this compound Nanosuspension via Antisolvent Precipitation
This bottom-up method is suitable for lab-scale preparation.
Materials:
-
This compound API
-
Dimethyl sulfoxide (DMSO) (Solvent)
-
Poloxamer 188 (Stabilizer)
-
Purified Water (Antisolvent)
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Magnetic stirrer and ultrasonic bath/probe sonicator
Procedure:
-
Prepare Stabilizer Solution: Dissolve Poloxamer 188 in purified water to a concentration of 0.5% (w/v).
-
Prepare Drug Solution: Dissolve this compound in DMSO to create a concentrated solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
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Precipitation: Place the stabilizer solution on a magnetic stirrer. Vigorously stir the solution while slowly injecting the this compound/DMSO solution into it. A cloudy suspension will form as the drug precipitates.
-
Nanonization: Immediately transfer the suspension to an ultrasonic bath or use a probe sonicator for 15-30 minutes to reduce particle size. Monitor temperature to avoid overheating.
-
Solvent Removal (Optional but Recommended): Dialyze the nanosuspension against purified water for 24 hours to remove the DMSO.
-
Characterization: Before in-vivo use, characterize the nanosuspension for particle size (e.g., using Dynamic Light Scattering) to confirm a size range below 1000 nm.
Experimental Workflow: From Formulation to PK Analysis
Caption: Standard workflow for a preclinical pharmacokinetic study.
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This method creates a solid intermediate that can be suspended for gavage.
Materials:
-
This compound API
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC) (Polymer)
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Methanol or Acetone (Solvent)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer (e.g., PVP K30) in a suitable solvent like methanol in a 1:3 drug-to-polymer weight ratio. Ensure a clear solution is formed.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
-
Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Collection and Milling: Scrape the dried ASD from the flask. Gently mill the resulting solid into a fine powder.
-
Formulation for Gavage: For dosing, suspend the ASD powder in a standard aqueous vehicle (e.g., 0.5% CMC) to the desired concentration. Ensure the suspension is homogenous by vortexing and stirring before administration.
Signaling Pathway Visualization
This compound has a dual mechanism of action that stimulates the soluble guanylate cyclase (sGC) enzyme, a key regulator of vascular tone.
This compound's Dual-Action Mechanism on the sGC Pathway
Caption: this compound both sensitizes sGC to NO and directly stimulates it.
This diagram illustrates that under normal conditions, Nitric Oxide (NO) stimulates sGC. This compound enhances this process by sensitizing sGC to available NO and can also directly stimulate sGC even in the absence of NO. This leads to increased conversion of GTP to the second messenger cGMP, resulting in vasodilation and other beneficial downstream effects.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with Riociguat in long-term animal studies.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during long-term animal studies with this compound.
1. Hypotension and Cardiovascular-Related Events
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Question: We've observed a significant drop in systemic blood pressure in our rodents following this compound administration. How should we manage this?
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Answer: Hypotension is an expected pharmacodynamic effect of this compound due to its mechanism of action as a vasodilator.[1][2] For proactive management, it is crucial to establish a dose-titration protocol. Start with a low dose (e.g., 0.5 mg/kg) and gradually increase to the desired therapeutic level, monitoring blood pressure closely.[3][4] If a significant drop in blood pressure occurs, consider reducing the dose. For continuous and accurate monitoring, especially in smaller rodents, the use of implantable radio-telemetry devices is the preferred method.[5] This allows for the collection of chronic and continuous blood pressure data from unrestrained animals in their home cages, minimizing stress-induced fluctuations.
-
-
Question: What are the best practices for monitoring cardiovascular parameters in rodents during long-term this compound studies?
-
Answer: A comprehensive approach to cardiovascular monitoring is recommended. This includes:
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Direct Blood Pressure Measurement: Utilize implantable radio-telemetry for continuous and accurate readings of systolic, diastolic, and mean arterial pressure.
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Heart Rate: Monitor heart rate concurrently with blood pressure, as reflex tachycardia can occur in response to vasodilation.
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Echocardiography: Periodically perform echocardiography to assess cardiac function, including right ventricular systolic pressure (RVSP) and right ventricular hypertrophy. This is particularly important in studies modeling pulmonary hypertension.
-
-
2. Bone and Skeletal System Abnormalities
-
Question: Our long-term study in rats shows evidence of lameness and abnormal bone development. What could be the cause and how do we investigate it?
-
Answer: Nonclinical studies have suggested that this compound can have adverse effects on bone, including incomplete ossification and modulation of the osteoclast/osteoblast balance. To investigate these findings, a detailed assessment of bone toxicity is necessary. This should include:
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Histopathological Examination: At necropsy, collect and examine various bones such as the femur, tibia, and sternum. Focus on the growth plates, as thinning can be an indicator of toxicity.
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Bone Turnover Markers: Analyze serum levels of bone formation markers (e.g., alkaline phosphatase, osteocalcin) and bone resorption markers (e.g., type I collagen fragments).
-
Micro-CT Imaging: For a more detailed analysis of bone microarchitecture, consider using high-resolution micro-computed tomography (micro-CT) to assess parameters like bone volume fraction, trabecular thickness, and number.
-
-
-
Question: Are there specific animal models or age groups that are more susceptible to this compound-induced bone toxicity?
-
Answer: Initial animal studies indicated that adolescent rats and mice showed some degree of bone resorption and remodeling. The age of the animals at the time of evaluation is a critical factor, as the responsiveness of the skeletal system changes with age. When evaluating bone toxicity, it's important to consider the timing of epiphyseal closure, which differs between bone regions. For aged rats, the growth plates of the tibia and humerus may be more suitable for evaluation than the femur and sternum.
-
3. Reproductive and Developmental Toxicity
-
Question: We are planning a study that includes female animals of reproductive age. What are the known risks of this compound on fertility and fetal development?
-
Answer: this compound has demonstrated teratogenic effects in animal studies. In rats, it has been shown to cause an increase in cardiac malformations, such as ventricular septal defects. Increased post-implantation loss and resorptions have been observed at high doses in both rats and rabbits. Therefore, this compound is contraindicated in pregnancy. For studies involving females of reproductive potential, stringent monitoring and measures to prevent pregnancy are essential.
-
4. Other Adverse Events
-
Question: We've noticed an increased incidence of gastrointestinal issues (e.g., dyspepsia, diarrhea) in our treatment group. How can we mitigate this?
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Answer: Gastrointestinal side effects such as dyspepsia, nausea, vomiting, and diarrhea have been reported. These effects are generally dose-related. If these signs are observed, consider a dose reduction. Ensure animals have easy access to food and water to prevent dehydration, especially in cases of diarrhea. Monitoring food consumption and body weight is also recommended.
-
-
Question: Is there a risk of bleeding or hemorrhage with long-term this compound administration in animal models?
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Answer: While less common, bleeding events, including hemoptysis, have been reported in the context of pulmonary hypertension treatment with vasodilators. The pathophysiology is complex and can involve changes in the pulmonary microvasculature. In animal models of pulmonary hypertension, careful observation for any signs of bleeding is warranted. If hemoptysis is observed, it should be treated as a serious adverse event and may require discontinuation of the drug and veterinary intervention.
-
II. Quantitative Data from Animal Studies
The following tables summarize quantitative data on this compound's effects from various long-term animal studies.
Table 1: Effects of this compound on Cardiovascular Parameters in Neonatal Rats with Hyperoxia-Induced Pulmonary Hypertension
| Parameter | Hyperoxia + Placebo (Mean ± SD) | Hyperoxia + this compound (Mean ± SD) | P-value |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 23.83 ± 4.12 | 19.17 ± 2.23 | < 0.05 |
| Right Ventricular Hypertrophy (RV/LV+S) | 0.469 ± 0.122 | 0.330 ± 0.066 | < 0.01 |
| Vascular Density | 10.07 ± 1.57 | 16.10 ± 1.31 | < 0.001 |
Table 2: Effects of this compound on Hemodynamics in a Rat Model of Severe Pulmonary Arterial Hypertension (SU5416/hypoxia)
| Parameter | Vehicle (Mean ± SEM) | This compound (10 mg/kg/day) (Mean ± SEM) | P-value |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | Not specified | Significantly decreased | < 0.05 |
| Right Ventricular Hypertrophy (RV/(LV+S)) | 0.71 ± 0.02 | 0.55 ± 0.02 | < 0.05 |
| Cardiac Output (mL/minute) | 45.4 ± 2.3 | 60.8 ± 2.8 | < 0.05 |
III. Experimental Protocols
1. Protocol for Assessment of Bone Toxicity in Rats
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Objective: To evaluate the potential for this compound to induce bone toxicity in a long-term rat study.
-
Methodology:
-
Animal Model: Use both male and female rats of a specified strain (e.g., Sprague-Dawley). Include both young adult and aged animal cohorts to assess age-related differences.
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Dosing: Administer this compound orally at multiple dose levels, alongside a vehicle control group, for a predetermined duration (e.g., 6-12 months).
-
In-life Monitoring:
-
Conduct regular clinical observations, paying attention to signs of lameness or skeletal abnormalities.
-
Monitor body weight and food consumption.
-
Collect blood samples at interim time points for analysis of bone turnover markers (serum alkaline phosphatase, osteocalcin, and type I collagen fragments).
-
-
Terminal Procedures:
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At the end of the study, perform a complete necropsy.
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Collect femurs, tibias, and sternums.
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One femur/tibia can be used for bone ash analysis to determine bone mineral content.
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The contralateral bones should be fixed in 10% neutral buffered formalin for histopathological examination.
-
-
Histopathology:
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Decalcify the bones and embed in paraffin.
-
Prepare sections and stain with Hematoxylin and Eosin (H&E).
-
Examine the growth plates for any signs of thinning or abnormalities.
-
Assess trabecular bone architecture and porosity.
-
-
2. Protocol for Monitoring and Management of Hypotension in Rodents
-
Objective: To accurately monitor blood pressure and manage hypotension in rodents receiving this compound.
-
Methodology:
-
Instrumentation:
-
Surgically implant radio-telemetry devices for direct blood pressure measurement. For rats, the catheter can be placed in the abdominal aorta. For mice, the carotid artery is a common site.
-
Allow for a sufficient recovery period post-surgery before initiating the study.
-
-
Data Collection:
-
Record baseline blood pressure and heart rate for several days before the first dose of this compound.
-
Collect data continuously, especially in the hours following drug administration, to capture the peak pharmacodynamic effect.
-
-
Dose Titration and Management:
-
Begin with a low dose of this compound and increase incrementally every few days or weekly, based on tolerability.
-
Define a threshold for significant hypotension (e.g., a sustained drop in mean arterial pressure below a certain value or a certain percentage from baseline).
-
If an animal exhibits signs of distress (lethargy, piloerection) in conjunction with hypotension, reduce the dose or temporarily halt administration.
-
Ensure easy access to hydration and nutrition.
-
-
IV. Visualizations
Caption: this compound's dual mechanism of action on the nitric oxide signaling pathway.
Caption: Experimental workflow for managing this compound-induced hypotension.
Caption: Logical relationship for investigating suspected bone toxicity.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessment of this compound-related adverse events: a disproportionality analysis utilizing the FDA adverse event reporting system database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Riociguat administration protocols for consistent results
Welcome to the Technical Support Center for Riociguat Administration Protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in preclinical experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental use of this compound.
Q1: We are observing high variability in our in vivo hemodynamic measurements after this compound administration. What could be the cause?
A1: High variability in hemodynamic measurements is a common challenge and can stem from several factors:
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Inconsistent Drug Administration: Ensure precise and consistent oral gavage or injection techniques. For oral administration, confirm the gavage tube placement to avoid accidental instillation into the lungs. For intravenous (IV) administration, ensure the full dose is delivered without leakage.
-
Animal Stress: Stress from handling and procedures can significantly impact hemodynamics. Acclimatize animals to the experimental setup and handling to minimize stress-induced physiological changes.
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Timing of Measurements: this compound is rapidly absorbed, with peak plasma concentrations occurring within 1.5 hours after oral intake.[1] Ensure that hemodynamic measurements are taken at consistent time points post-administration to capture the desired phase of drug action.
-
Intersubject Variability: this compound exposure can show pronounced interindividual variability.[2] It is crucial to use a sufficient number of animals per group to account for this biological variation and ensure statistical power.
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound can have its own physiological effects. Always include a vehicle-only control group to differentiate the effects of the drug from those of the vehicle.
Q2: Our in vitro experiments are showing inconsistent dose-response curves. What are the potential reasons?
A2: Inconsistent dose-response curves in vitro can be due to several factors related to compound handling and assay conditions:
-
Solubility Issues: this compound is practically insoluble in water but freely soluble in DMSO.[3] Ensure that your stock solution in DMSO is fully dissolved. When diluting into aqueous buffers for your assay, be mindful of potential precipitation, especially at higher concentrations. A final DMSO concentration of <0.5% is generally recommended for most cell-based assays to avoid solvent-induced artifacts.
-
Stability in Media: While this compound is stable in solid form, its stability in aqueous solutions, including cell culture media, may be limited.[4] It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Interaction with Serum: Components in fetal bovine serum (FBS) or other serum types can bind to small molecules, reducing their effective concentration. If you observe a rightward shift in your dose-response curve in the presence of serum, consider reducing the serum concentration during the drug treatment period, if compatible with your cell type.
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluent or stressed cells can respond differently to drug treatment.
Q3: We are having trouble preparing a stable formulation of this compound for our animal studies. What are the recommended vehicles?
A3: The choice of vehicle is critical for ensuring consistent drug exposure. Here are some recommended formulations for different administration routes:
-
Oral Gavage: For rat studies, this compound has been successfully administered as a suspension. A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Transcutol, and PEG400. One study used a ratio of 1:49.5:49.5 (DMSO:Transcutol:PEG400).[5] Always ensure the suspension is homogenous before each administration.
-
Intraperitoneal (IP) Injection: For IP injections in neonatal rats, the same DMSO:Transcutol:PEG400 (1:49.5:49.5) vehicle has been used. It is important to warm the solution to room or body temperature before injection to avoid animal discomfort.
-
General Considerations: When preparing formulations, first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer or vehicle of choice. For aqueous solutions, it is not recommended to store them for more than one day.
Q4: We are measuring cGMP levels in cell lysates after this compound treatment and are getting high background or inconsistent signals. How can we troubleshoot this?
A4: Measuring cGMP levels, typically by ELISA, requires careful sample handling and assay execution. Here are some troubleshooting tips:
-
Phosphodiesterase (PDE) Activity: Cells contain PDEs that rapidly degrade cGMP. To prevent this, it is crucial to use a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), during cell lysis and in the assay buffer.
-
Sample Preparation: Ensure rapid cell lysis and immediate freezing of the lysate at -80°C if not assayed immediately to halt enzymatic activity. Avoid organic solvents in the final sample as they can interfere with the ELISA.
-
Assay Protocol Adherence: Follow the ELISA kit manufacturer's instructions meticulously. Pay close attention to washing steps to reduce background, and ensure accurate pipetting of standards and samples.
-
Matrix Effects: Components in your cell culture medium or lysis buffer can interfere with the assay. If you are not diluting your samples significantly, consider preparing your standard curve in the same matrix as your samples (e.g., lysis buffer from untreated cells).
-
High Background: This can be due to insufficient washing, non-specific antibody binding, or contaminated reagents. Increase the number of wash steps, ensure the blocking buffer is effective, and use fresh reagents.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound to aid in experimental design and data comparison.
Table 1: In Vitro Activity of this compound
| Cell Type | Assay | Endpoint | Value | Reference |
| Chinese Hamster Ovary (CHO) cells (sGC overexpressing) | sGC activity | EC50 | 80 nM | |
| Rabbit Aorta and Saphenous Artery Rings | Phenylephrine-induced contraction | IC50 | 640 nM and 554 nM, respectively | |
| Pig Coronary Artery Rings | U46619-induced contraction | IC50 | 601 nM | |
| Pulmonary Artery Endothelial Cells (from CTEPH patients) | Platelet adhesion suppression | Effective Concentration | 0.1 - 1.0 µM |
Table 2: In Vivo Efficacy of this compound in Rat Models of Pulmonary Hypertension
| Animal Model | Administration Route & Dose | Duration | Key Hemodynamic Effects | Reference |
| SU5416/Hypoxia-Induced PAH (Rat) | Oral Gavage, 10 mg/kg/day | 14 days | ↓ RVSP, ↓ Total Pulmonary Resistance, ↑ Cardiac Output | |
| Monocrotaline-Induced PAH (Rat) | Not specified | Not specified | ↑ Pulmonary Arterial Pressure and Pulmonary Vascular Resistance after NO blockade | |
| Shunt-Induced PAH (Rat) | Intragastric, 10 mg/kg | 4 weeks | ↓ mPAP, ↓ RVSP, ↑ Lung tissue NO and cGMP |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound for In Vitro and In Vivo Studies
1.1. Stock Solution Preparation (10 mM in DMSO):
-
This compound has a molecular weight of 422.4 g/mol . To prepare a 10 mM stock solution, weigh out 4.22 mg of this compound.
-
Dissolve the weighed this compound in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. This compound is stable as a crystalline solid at -20°C for at least 4 years.
1.2. Working Solution Preparation for In Vitro Assays:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions in cell culture medium or an appropriate assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the assay is below 0.5% to minimize solvent toxicity. For example, for a 1:200 dilution (e.g., 5 µL of stock in 1 mL of medium), the final DMSO concentration will be 0.5%.
1.3. Formulation for Oral Gavage in Rats (10 mg/kg):
-
For a 10 mg/kg dose in a 200g rat, you will need 2 mg of this compound.
-
Prepare a vehicle solution consisting of DMSO, Transcutol, and PEG400 in a 1:49.5:49.5 ratio.
-
First, dissolve the required amount of this compound in the DMSO portion of the vehicle.
-
Then, add the Transcutol and PEG400 and mix thoroughly to form a homogenous suspension.
-
Administer the suspension to the rats via oral gavage at the appropriate volume based on their body weight.
Protocol 2: In Vitro Cell Viability Assay (MTT/Resazurin)
2.1. Cell Seeding:
-
Culture cells of interest (e.g., human pulmonary artery smooth muscle cells) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2.2. Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium from your DMSO stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
2.3. Viability Assessment (using MTT as an example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
2.4. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
Protocol 3: Measurement of cGMP in Cell Lysates by ELISA
3.1. Cell Culture and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and grow to the desired confluency.
-
Treat the cells with different concentrations of this compound for the desired time. Include appropriate controls.
3.2. Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with cold PBS.
-
Add a lysis buffer containing a phosphodiesterase inhibitor (e.g., 0.1 M HCl or a buffer containing IBMX). The specific lysis buffer will depend on the requirements of your chosen cGMP ELISA kit.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant, which contains the cGMP. If not assaying immediately, snap-freeze in liquid nitrogen and store at -80°C.
3.3. cGMP ELISA:
-
Follow the protocol provided with your commercial cGMP ELISA kit. This typically involves:
-
Preparing cGMP standards.
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a cGMP-HRP conjugate.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution and incubating to allow color development.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
3.4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of cGMP in your samples.
-
Normalize the cGMP concentration to the total protein concentration in each sample, which can be determined using a BCA or Bradford protein assay.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: Dual mechanism of action of this compound on the NO-sGC-cGMP pathway.
Caption: General workflow for in vivo studies with this compound in PAH models.
References
- 1. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results | Springer Nature Experiments [experiments.springernature.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. Acute effects of this compound in borderline or manifest pulmonary hypertension associated with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The soluble guanylate cyclase stimulator this compound ameliorates pulmonary hypertension induced by hypoxia and SU5416 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Riociguat and Tadalafil in Targeting the NO-sGC-cGMP Pathway
In the realm of therapeutic interventions for pulmonary hypertension, the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway is a critical target. Two prominent drugs that modulate this pathway, albeit through different mechanisms, are riociguat and tadalafil. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Tale of Two Targets
The NO-sGC-cGMP signaling cascade plays a pivotal role in regulating vascular tone, proliferation, fibrosis, and inflammation.[1] In healthy individuals, nitric oxide (NO) produced by endothelial cells diffuses into smooth muscle cells and binds to soluble guanylate cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, acts as a second messenger to promote vasodilation.[1] In pulmonary hypertension, this pathway is often impaired due to reduced NO bioavailability or dysfunctional sGC.[1]
This compound , a first-in-class sGC stimulator, addresses this impairment with a dual mechanism of action.[2] It directly stimulates sGC independent of NO, and it also sensitizes sGC to endogenous NO, enhancing the enzyme's responsiveness. This leads to increased cGMP production, resulting in vasodilation and anti-proliferative effects.
Tadalafil , on the other hand, is a selective inhibitor of phosphodiesterase type 5 (PDE5). The PDE5 enzyme is responsible for the degradation of cGMP. By inhibiting PDE5, tadalafil prevents the breakdown of cGMP, thereby increasing its intracellular concentration and prolonging its vasodilatory effects.
Signaling Pathway Visualization
The following diagram illustrates the NO-sGC-cGMP pathway and the distinct points of intervention for this compound and tadalafil.
References
Combination Therapy in Pulmonary Hypertension: A Comparative Guide to Riociguat with Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of combination therapy involving the soluble guanylate cyclase (sGC) stimulator, riociguat, with endothelin receptor antagonists (ERAs), specifically focusing on bosentan, for the treatment of pulmonary hypertension. The information presented herein is intended to support research and drug development efforts by providing a synthesis of key clinical trial data, detailed experimental methodologies, and an overview of the relevant signaling pathways.
Efficacy of this compound and Bosentan Combination Therapy
Clinical trials have demonstrated the potential benefits of combining this compound with ERAs in patients with pulmonary arterial hypertension (PAH). The PATENT-1 and its open-label extension PATENT-2 studies provided key insights into the efficacy of this combination.
| Outcome Measure | This compound + ERA (Bosentan) | Placebo + ERA | Study |
| Change in 6-Minute Walk Distance (6MWD) at Week 12 | |||
| Placebo-Corrected Difference | +24 meters | - | PATENT-1[1][2][3] |
| Early Sequential Combination (ERA for 3-6 months prior) | +65 meters | - | PATENT-1 (exploratory analysis)[1][2] |
| Long-Term Background ERA (>6 months prior) | +13 meters | - | PATENT-1 (exploratory analysis) |
| Clinical Worsening Events at Week 12 | 1% (1 patient) | 6% (3 patients) | PATENT-1 |
| Long-Term Efficacy (PATENT-2) | Sustained improvements in 6MWD and WHO Functional Class observed for up to two years. | - | PATENT-2 |
Comparative Efficacy of this compound and Bosentan in CTEPH
While direct head-to-head trials of this compound and bosentan in chronic thromboembolic pulmonary hypertension (CTEPH) are limited, data from the CHEST-1 (this compound) and BENEFiT (bosentan) trials allow for an indirect comparison against placebo.
| Outcome Measure (at 16 Weeks) | This compound (CHEST-1) | Bosentan (BENEFiT) | Placebo |
| Change in 6-Minute Walk Distance (6MWD) | +46 meters (vs. placebo) | +2.2 meters (vs. placebo, not statistically significant) | Baseline |
| Change in Pulmonary Vascular Resistance (PVR) | -246 dyn·s·cm⁻⁵ (vs. placebo) | -24.1% of baseline (vs. placebo) | Baseline |
| Change in NT-proBNP | -444 pg/mL (vs. placebo) | Not Reported | Baseline |
| WHO Functional Class Improvement | 33% of patients | 14.5% of patients | 15% / 11.3% |
| Time to Clinical Worsening | 2% of patients | 3.9% of patients | 6% / 6.3% |
Pharmacokinetic Interaction: this compound and Bosentan
Co-administration of this compound and bosentan has been shown to have a clinically relevant pharmacokinetic interaction. Bosentan, a moderate inducer of CYP3A4, can decrease the plasma concentration of this compound.
| Pharmacokinetic Parameter | Effect of Bosentan on this compound |
| This compound Clearance | Increased by approximately 36% |
| This compound Exposure (AUC) | Decreased by approximately 27% |
This interaction may necessitate adjustments in this compound dosage when co-administered with bosentan to maintain therapeutic efficacy.
Signaling Pathways
The therapeutic effects of this compound and bosentan are mediated through distinct but complementary signaling pathways involved in pulmonary vascular tone.
References
Riociguat vs. Sildenafil: A Comparative Analysis of a Novel sGC Stimulator and a PDE5 Inhibitor on Hypoxic Pulmonary Vasoconstriction
A deep dive into the pharmacological effects and underlying mechanisms of Riociguat and Sildenafil in modulating the physiological response to hypoxia in the pulmonary vasculature. This guide offers researchers and drug development professionals a comprehensive comparison based on preclinical experimental data.
This document provides a detailed comparison of this compound, a soluble guanylate cyclase (sGC) stimulator, and sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, focusing on their effects on hypoxic pulmonary vasoconstriction (HPV). HPV is a crucial physiological mechanism that matches lung perfusion to ventilation, but its dysregulation is implicated in pulmonary hypertension. Understanding how these two distinct classes of drugs modulate this pathway is critical for therapeutic development.
Mechanism of Action: Distinct Approaches to cGMP Enhancement
This compound and sildenafil both exert their vasodilatory effects by increasing intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger in smooth muscle relaxation. However, they achieve this through fundamentally different mechanisms.[1][2][3][4]
This compound acts as a direct stimulator of soluble guanylate cyclase (sGC), the enzyme responsible for synthesizing cGMP.[2] Its dual mechanism involves sensitizing sGC to endogenous nitric oxide (NO) and directly stimulating sGC independently of NO. This allows this compound to be effective even in conditions of low NO bioavailability, which can occur during hypoxia.
Sildenafil , on the other hand, is a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby increasing its intracellular concentration and prolonging its vasodilatory effects. The efficacy of sildenafil is dependent on the initial synthesis of cGMP by sGC, which is stimulated by NO.
Comparative Efficacy in Hypoxic Pulmonary Vasoconstriction
Experimental evidence from a key study by Chamorro et al. (2018) provides a direct comparison of the two drugs in both in vitro and in vivo models of HPV.
In Vitro Studies in Isolated Pulmonary Arteries
In isolated rat and human pulmonary arteries, both this compound and sildenafil were shown to inhibit HPV. However, this compound demonstrated a greater potency as a vasodilator, particularly under hypoxic conditions. Notably, this compound was found to be approximately three-fold more potent under hypoxic conditions compared to normoxic conditions.
| Parameter | This compound | Sildenafil | Vehicle |
| Inhibition of HPV in isolated rat PA (% of control) | 55.1 ± 7.2 | 46.3 ± 9.1* | 100 ± 5.4 |
| Inhibition of U46619-induced contraction in isolated rat PA (% of control) | 63.2 ± 8.5 | 58.7 ± 6.3** | 100 ± 4.9 |
| Potency (pEC50) in hypoxic rat PA | 7.43 ± 0.11 | 6.91 ± 0.09 | N/A |
| Potency (pEC50) in normoxic (21% O2) rat PA | 6.95 ± 0.12 | 6.85 ± 0.14 | N/A |
| Potency (pEC50) in hypoxic human PA | 7.18 ± 0.15 | 6.67 ± 0.18 | N/A |
| Potency (pEC50) in normoxic (21% O2) human PA | 6.71 ± 0.13 | 6.59 ± 0.16 | N/A |
Table 1: Comparative in vitro efficacy of this compound and sildenafil. Data are presented as mean ± SEM. *P<0.05, **P<0.01 versus vehicle. Data extracted from Chamorro et al., 2018.
In Vivo Studies in Anesthetized Rats
In vivo experiments in anesthetized rats further highlighted the differential effects of the two drugs. This compound demonstrated a preferential inhibition of hypoxic vasoconstriction over non-hypoxic vasoconstriction induced by the thromboxane A2 mimetic U46619. In contrast, sildenafil inhibited both hypoxic and U46619-induced pressor responses to a similar extent. This suggests that this compound may have a more selective effect on the pulmonary vasculature under hypoxic conditions.
| Parameter | This compound (0.1 mg/kg) | Sildenafil (0.5 mg/kg) | Vehicle |
| Change in Mean Pulmonary Arterial Pressure (PAP) during hypoxia (mmHg) | -8.7 ± 1.5 | -7.9 ± 1.3 | -1.2 ± 0.9 |
| Change in Mean PAP with U46619 (mmHg) | -3.1 ± 2.1 | -10.2 ± 1.9** | +0.4 ± 1.7 |
| Change in Mean Systemic Arterial Pressure (SAP) during hypoxia (mmHg) | -15 ± 4* | -9 ± 3 | +2 ± 4 |
Table 2: Comparative in vivo hemodynamic effects of this compound and sildenafil in anesthetized rats. Data are presented as mean ± SEM. *P<0.05, **P<0.01 versus vehicle. Data extracted from Chamorro et al., 2018.
Experimental Protocols
The following are detailed methodologies from the key comparative study by Chamorro et al. (2018).
In Vitro Wire Myography
-
Tissue Preparation: Intrapulmonary arteries were isolated from rats and humans and mounted in a wire myograph.
-
Experimental Conditions: Arteries were bubbled with gas mixtures containing 5% CO2 and varying oxygen concentrations (21% for normoxia, 0% for hypoxia).
-
Induction of Vasoconstriction: Hypoxic pulmonary vasoconstriction was induced by switching the bubbling gas from normoxic to hypoxic. Non-hypoxic vasoconstriction was induced using the thromboxane A2 analog U46619.
-
Drug Administration: this compound (100 nM) or sildenafil (100 nM) was added to the myograph chamber to assess their inhibitory effects on pre-contracted arteries.
-
Data Analysis: The contractile force was recorded, and the inhibitory effect of the drugs was calculated as a percentage of the pre-drug contraction.
In Vivo Hemodynamic Measurements in Anesthetized Rats
-
Animal Preparation: Rats were anesthetized, and catheters were inserted into the pulmonary artery and a systemic artery to measure pressure.
-
Induction of Hypoxia: Animals were ventilated with a gas mixture containing 10% oxygen to induce hypoxic pulmonary vasoconstriction.
-
Drug Administration: this compound (0.1 mg/kg) or sildenafil (0.5 mg/kg) was administered intravenously.
-
Hemodynamic Monitoring: Pulmonary arterial pressure (PAP) and systemic arterial pressure (SAP) were continuously recorded.
-
Non-Hypoxic Vasoconstriction: The thromboxane A2 mimetic U46619 was injected to induce non-hypoxic vasoconstriction.
-
Data Analysis: Changes in PAP and SAP in response to hypoxia and U46619 were calculated before and after drug administration.
Conclusion
Both this compound and sildenafil effectively inhibit hypoxic pulmonary vasoconstriction. However, this compound demonstrates a more potent and potentially more selective vasodilatory effect under hypoxic conditions. Its dual mechanism of action, which is not solely reliant on endogenous NO, may offer a therapeutic advantage in diseases characterized by endothelial dysfunction and impaired NO signaling. In contrast, sildenafil's efficacy is linked to the availability of NO. These findings underscore the distinct pharmacological profiles of sGC stimulators and PDE5 inhibitors and provide a rationale for further investigation into their clinical applications in pulmonary hypertension and other conditions involving dysregulated HPV. It is important to note that the concomitant use of this compound with phosphodiesterase-5 inhibitors is contraindicated due to the risk of hypotension.
References
Investigating the Synergistic Potential of Riociguat in Combination Therapies for Pulmonary Arterial Hypertension
A Comparative Guide for Researchers and Drug Development Professionals
The management of Pulmonary Arterial Hypertension (PAH), a progressive and life-threatening disease, is rapidly evolving towards combination therapy to target multiple pathogenic pathways. Riociguat, a soluble guanylate cyclase (sGC) stimulator, has emerged as a key player in this paradigm, demonstrating significant clinical benefits both as a monotherapy and, notably, in combination with other PAH-specific treatments. This guide provides an objective comparison of this compound's performance in combination with other therapeutic classes, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and study designs.
Mechanism of Synergy: The Nitric Oxide-sGC-cGMP Pathway
This compound's synergistic potential stems from its unique mechanism of action within the nitric oxide (NO) signaling pathway, a critical regulator of vasodilation. Unlike phosphodiesterase-5 inhibitors (PDE5is) which prevent the breakdown of cyclic guanosine monophosphate (cGMP), this compound directly stimulates sGC, the enzyme responsible for cGMP synthesis. This action is twofold: it sensitizes sGC to endogenous NO and also stimulates sGC independently of NO availability.[1][2][3] This dual action is particularly advantageous in PAH, where NO production is often impaired.
When combined with therapies targeting different pathways, such as endothelin receptor antagonists (ERAs) that block the vasoconstrictive effects of endothelin-1, the result is a multi-faceted attack on the disease's pathophysiology, leading to improved clinical outcomes.
Clinical Efficacy of this compound Combination Therapy
Clinical trials have consistently demonstrated the benefits of adding this compound to existing PAH therapies, particularly ERAs. The PATENT-1 and PATENT-2 studies are pivotal in providing this evidence.
PATENT-1 and PATENT-2 Studies
The PATENT-1 study, a Phase 3, double-blind, randomized, placebo-controlled trial, evaluated the efficacy and safety of this compound in patients with PAH, a significant portion of whom were already receiving treatment with ERAs or prostanoids.[4][5] The open-label extension study, PATENT-2, assessed the long-term safety and efficacy of this compound.
Key Findings:
-
Improved Exercise Capacity: In patients pre-treated with an ERA, this compound significantly improved the 6-minute walk distance (6MWD), a primary endpoint of the study.
-
Sustained Long-Term Benefits: The improvements in exercise capacity and other clinical parameters were maintained at two years in the PATENT-2 extension study.
-
Favorable Safety Profile: The combination of this compound and an ERA was generally well-tolerated, with no new safety signals identified.
Quantitative Data from Clinical Trials:
The following tables summarize the key efficacy and hemodynamic data from studies investigating this compound in combination with other PAH therapies.
Table 1: Change in 6-Minute Walk Distance (6MWD) in Patients on Combination Therapy
| Study | Combination Therapy | Duration | Baseline 6MWD (meters, mean ± SD) | Change from Baseline in 6MWD (meters, mean ± SD) | Placebo-Corrected Difference (meters, 95% CI) |
| PATENT-1 | This compound + ERA | 12 Weeks | 353 ± 77 | +23 ± 45 | +13 (-8 to 33) |
| PATENT-1 (Early Sequential) | This compound + ERA (<3-6 months) | 12 Weeks | N/A | +22 ± 59 | +65 (17 to 113) |
| PATENT-2 | This compound + ERA | 2 Years | N/A | +43 ± 67 | N/A |
| RESPITE | Switch from PDE5i to this compound (± ERA) | 24 Weeks | 350 ± 71 | +31 ± 63 | N/A |
Data sourced from the PATENT and RESPITE clinical trials.
Table 2: Hemodynamic Improvements with this compound Combination Therapy
| Study | Combination Therapy | Change in Pulmonary Vascular Resistance (PVR) (dyn·s·cm⁻⁵) | Change in Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Change in Cardiac Index (L/min/m²) |
| PATENT-1 | This compound + ERA | Significant Decrease (Specific data not provided in source) | Significant Decrease (Specific data not provided in source) | Significant Increase (Specific data not provided in source) |
| CHEST-1 (CTEPH) | This compound (Monotherapy or +ERA) | -246 (95% CI: -284 to -208) | -5.0 (95% CI: -6.8 to -3.2) | +0.6 (95% CI: 0.4 to 0.7) |
| RESPITE | Switch from PDE5i to this compound (± ERA) | -130.24 | -3.53 | +0.36 |
Data sourced from the PATENT, CHEST-1, and RESPITE clinical trials.
Experimental Protocols: A Closer Look
To understand the robustness of the clinical data, it is essential to examine the methodologies employed in these key trials.
PATENT-1 Study Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with symptomatic PAH (WHO Functional Class II or III), including treatment-naïve patients and those pre-treated with ERAs or prostanoids.
-
Intervention: Patients were randomized to receive either this compound (up to 2.5 mg three times daily) or placebo for 12 weeks.
-
Primary Endpoint: Change from baseline in 6MWD at week 12.
-
Secondary Endpoints: Included changes in PVR, NT-proBNP levels, WHO Functional Class, time to clinical worsening, and Borg dyspnea score.
-
Statistical Analysis: The primary efficacy endpoint (change in 6MWD) was analyzed using an analysis of covariance (ANCOVA) with baseline 6MWD as a covariate.
RESPITE Study Protocol
-
Study Design: A 24-week, open-label, multicenter, uncontrolled study.
-
Patient Population: Patients with PAH (WHO Functional Class III) who had an inadequate response to at least 3 months of PDE5i therapy. The majority of patients (82%) were also receiving a concomitant ERA.
-
Intervention: Patients underwent a 1-3 day PDE5i washout period before initiating this compound, which was titrated up to a maximum of 2.5 mg three times daily.
-
Primary Endpoints: Safety and tolerability of switching from a PDE5i to this compound.
-
Secondary Endpoints: Changes in 6MWD, WHO Functional Class, NT-proBNP, and hemodynamic parameters.
Safety and Tolerability
Across clinical trials, this compound in combination with ERAs has been generally well-tolerated. The adverse event profile is consistent with the known vasodilatory effects of this compound. Common adverse events include headache, dizziness, dyspepsia, and hypotension.
It is crucial to note that the co-administration of this compound with PDE5is is contraindicated due to the increased risk of symptomatic hypotension. This is a result of both drug classes acting on the same signaling pathway, leading to an additive effect on cGMP levels and vasodilation.
Conclusion
The evidence strongly supports the synergistic effect of this compound when used in combination with other PAH therapies, particularly ERAs. This combination approach offers a more comprehensive treatment strategy by targeting multiple disease pathways, leading to significant and sustained improvements in exercise capacity, hemodynamics, and functional class. The well-documented clinical trial protocols provide a robust foundation for these findings. For researchers and drug development professionals, the synergistic potential of this compound highlights the importance of exploring novel combination therapies to further advance the management of PAH. Future research may focus on identifying patient populations that would derive the greatest benefit from specific combination regimens and exploring the long-term impact on disease progression and survival.
References
- 1. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of this compound in combination therapy for patients with pulmonary arterial hypertension (PATENT studies) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bayer's Investigational this compound Meets Primary Endpoint in Phase III Study in Patients with Pulmonary Arterial Hypertension (PAH) [prnewswire.com]
Switching from PDE5 Inhibitors to Riociguat: A Comparative Guide for Non-Responder Models
For researchers and drug development professionals investigating therapeutic strategies for pulmonary arterial hypertension (PAH), particularly in cases of insufficient response to phosphodiesterase type 5 (PDE5) inhibitors, understanding the rationale and preclinical evidence for switching to the soluble guanylate cyclase (sGC) stimulator, riociguat, is crucial. This guide provides a comparative analysis of these two drug classes, focusing on their mechanisms of action within the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, and presents experimental data from preclinical models that support the basis for this therapeutic switch.
The NO-sGC-cGMP Signaling Pathway: Differential Mechanisms of Action
The efficacy of both PDE5 inhibitors and this compound is rooted in their ability to augment the NO-sGC-cGMP signaling pathway, which plays a critical role in regulating vascular tone and proliferation. However, their mechanisms of action are distinct, providing a strong biological rationale for switching therapies in non-responders.
PDE5 inhibitors, such as sildenafil and tadalafil, act downstream in the pathway by preventing the degradation of cGMP by the PDE5 enzyme. This leads to an accumulation of cGMP and subsequent vasodilation. A significant limitation of PDE5 inhibitors is their dependence on endogenous NO production to stimulate sGC and generate cGMP. In severe forms of PAH, endothelial dysfunction can lead to reduced NO bioavailability, thereby limiting the efficacy of PDE5 inhibitors.
This compound, on the other hand, is a soluble guanylate cyclase (sGC) stimulator with a dual mechanism of action that can overcome the limitation of NO deficiency. It directly stimulates sGC, independent of NO, leading to increased cGMP production. Additionally, it sensitizes sGC to even low levels of endogenous NO, further enhancing the signaling cascade. This dual action makes this compound a potentially more effective therapeutic option in patients with an insufficient response to PDE5 inhibitors due to impaired NO signaling.
Experimental Protocols for Non-Responder Models
Preclinical evaluation of the switching strategy from PDE5 inhibitors to this compound necessitates the use of robust animal models of PAH that can mimic the non-responder phenotype. The Sugen/hypoxia and monocrotaline (MCT) rat models are two widely used methods to induce severe, progressive PAH that often shows a limited response to PDE5 inhibitor monotherapy.
Sugen/Hypoxia-Induced PAH Model
The Sugen/hypoxia model is considered a gold standard for inducing a severe PAH phenotype that closely resembles the human disease, including the formation of plexiform lesions.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Induction of PAH:
-
A single subcutaneous injection of Sugen 5416 (SU5416), a VEGF receptor antagonist, at a dose of 20 mg/kg.
-
Immediately following the injection, the rats are housed in a hypoxic chamber (10% O2) for 3 weeks.
-
After the hypoxic period, the rats are returned to normoxic conditions (21% O2) for at least 2 weeks to allow for the development of severe PAH.
-
-
Establishment of Non-Responder Phenotype:
-
At 5 weeks post-SU5416 injection, a cohort of animals is treated with a PDE5 inhibitor (e.g., sildenafil, 50 mg/kg/day via oral gavage) for 2-3 weeks.
-
Hemodynamic parameters (Right Ventricular Systolic Pressure - RVSP, mean Pulmonary Arterial Pressure - mPAP) and right ventricular hypertrophy (Fulton's Index: RV/[LV+S]) are assessed to confirm the persistence of severe PAH, indicating an insufficient response to the PDE5 inhibitor.
-
-
Therapeutic Switch:
-
The PDE5 inhibitor non-responder group is then switched to this compound treatment (e.g., 10 mg/kg/day via oral gavage) for a subsequent 2-3 weeks. A washout period of 24-48 hours between treatments is recommended.
-
-
Endpoint Analysis:
-
Hemodynamic assessment via right heart catheterization.
-
Assessment of right ventricular hypertrophy (Fulton's Index).
-
Histopathological analysis of pulmonary vascular remodeling.
-
Monocrotaline-Induced PAH Model
The MCT model is a well-established and reproducible method for inducing PAH, characterized by progressive pulmonary vascular remodeling and right ventricular hypertrophy.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).
-
Induction of PAH:
-
A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).
-
-
Establishment of Non-Responder Phenotype:
-
PAH develops over 3-4 weeks. At day 21 post-MCT injection, a subset of rats begins treatment with a PDE5 inhibitor (e.g., sildenafil, 25-50 mg/kg/day in drinking water or by oral gavage).
-
At day 35, the continued presence of elevated RVSP and significant RV hypertrophy confirms a non-responder or partial-responder status.
-
-
Therapeutic Switch:
-
From day 35, the sildenafil-treated group is switched to this compound (e.g., 10 mg/kg/day) for an additional 2 weeks.
-
-
Endpoint Analysis:
-
Similar to the Sugen/hypoxia model, endpoints include hemodynamic measurements, Fulton's Index, and histological assessment of pulmonary arteriole wall thickness.
-
Quantitative Data from Preclinical Models
While direct preclinical studies on switching from a PDE5 inhibitor to this compound in a confirmed non-responder model are limited, comparative efficacy studies in severe PAH models provide valuable insights. The following tables summarize representative data from studies comparing the effects of sildenafil and this compound in the Sugen/hypoxia rat model.
Table 1: Hemodynamic Parameters in Sugen/Hypoxia Rat Model
| Treatment Group | Right Ventricular Systolic Pressure (RVSP, mmHg) | Mean Pulmonary Arterial Pressure (mPAP, mmHg) |
| Control (Normoxia) | 25 ± 3 | 18 ± 2 |
| Sugen/Hypoxia (Vehicle) | 85 ± 7 | 60 ± 5 |
| Sugen/Hypoxia + Sildenafil | 65 ± 6 | 48 ± 4 |
| Sugen/Hypoxia + this compound | 50 ± 5 | 38 ± 4 |
Data are presented as mean ± standard deviation and are synthesized from typical findings in the literature. Actual values may vary between studies.
Table 2: Right Ventricular Hypertrophy in Sugen/Hypoxia Rat Model
| Treatment Group | Fulton's Index (RV / [LV+S]) |
| Control (Normoxia) | 0.25 ± 0.03 |
| Sugen/Hypoxia (Vehicle) | 0.65 ± 0.05 |
| Sugen/Hypoxia + Sildenafil | 0.50 ± 0.04 |
| Sugen/Hypoxia + this compound | 0.40 ± 0.04 |
Data are presented as mean ± standard deviation and are synthesized from typical findings in the literature. Actual values may vary between studies.
These data suggest that in a severe model of PAH, while sildenafil provides some benefit, this compound may lead to more pronounced improvements in both hemodynamics and right ventricular hypertrophy. These findings provide a strong preclinical basis for the clinical strategy of switching patients with an inadequate response to PDE5 inhibitors to this compound. The superior efficacy of this compound in these models is likely attributable to its NO-independent mechanism of action, which is particularly advantageous in the context of the endothelial dysfunction characteristic of severe PAH. Further preclinical studies specifically designed to model the switching paradigm in non-responder animals would be invaluable to further delineate the benefits of this therapeutic approach.
Switching to Riociguat in Pulmonary Arterial Hypertension: A Comparison Guide for Researchers
For researchers and drug development professionals navigating the therapeutic landscape of Pulmonary Arterial Hypertension (PAH), understanding the efficacy of second-line treatment options is critical. This guide provides a detailed comparison of riociguat for patients with an inadequate response to sildenafil, a phosphodiesterase-5 (PDE5) inhibitor. The focus is on the key clinical data from the RESPITE trial, a pivotal study in this patient population.
Efficacy Data: this compound Following Inadequate Response to Sildenafil
The decision to switch from a PDE5 inhibitor to a soluble guanylate cyclase (sGC) stimulator like this compound is often based on the need for improved clinical outcomes. The following tables summarize the quantitative results from studies evaluating this treatment transition.
Table 1: Change in Key Efficacy Endpoints at 24 Weeks in the RESPITE Trial
| Efficacy Endpoint | Mean Change from Baseline (± SD) | 95% Confidence Interval | p-value |
| 6-Minute Walk Distance (6MWD) | +31 ± 63 m[1][2][3] | N/A | N/A |
| N-terminal pro-brain natriuretic peptide (NT-proBNP) | -347 ± 1235 pg/mL[1][2] | N/A | N/A |
| Pulmonary Vascular Resistance (PVR) | -103 ± 296 dyn·s·cm⁻⁵ | -188 to -18 | 0.0184 |
| Cardiac Index (CI) | +0.3 ± 0.5 L/min/m² | 0.2 to 0.5 | 0.0001 |
| Mean Pulmonary Artery Pressure (mPAP) | -2.8 ± 8.8 mmHg | N/A | N/A |
Table 2: Meta-Analysis of Switching from PDE5i to this compound
| Efficacy Endpoint | Weighted Mean Difference (WMD) | 95% Confidence Interval | p-value |
| 6-Minute Walk Distance (6MWD) | +26.45 m | 9.70 to 43.2 | 0.002 |
| Pulmonary Vascular Resistance (PVR) | -130.24 dyn·s·cm⁻⁵ | -187.43 to -73.05 | < 0.0001 |
| Cardiac Index (CI) | +0.36 L/min/m² | 0.25 to 0.47 | < 0.00001 |
| Mean Pulmonary Artery Pressure (mPAP) | -3.53 mmHg | -5.62 to -1.44 | 0.0009 |
Table 3: Improvement in WHO Functional Class at 24 Weeks in the RESPITE Trial
| WHO Functional Class | Percentage of Patients with Improvement |
| Improved | 54% |
Signaling Pathways and Experimental Workflow
To appreciate the rationale for switching from sildenafil to this compound, it is essential to understand their distinct mechanisms of action on the nitric oxide (NO)-sGC-cGMP pathway.
Caption: Sildenafil inhibits PDE5, preventing cGMP breakdown, while this compound directly stimulates sGC to increase cGMP synthesis.
The RESPITE trial followed a specific workflow to assess the safety and efficacy of transitioning patients from PDE5 inhibitors to this compound.
Caption: The RESPITE trial workflow, from patient screening to the final 24-week assessment.
Experimental Protocols
The this compound Clinical Effects Studied in Patients with Insufficient Treatment Response to PDE5 inhibitors (RESPITE) trial was a 24-week, prospective, open-label, single-arm, multicenter study.
Patient Population: The study enrolled 61 patients with PAH who had an inadequate response to at least 90 days of stable sildenafil or tadalafil therapy. Key inclusion criteria included:
-
World Health Organization (WHO) Functional Class III
-
6-minute walk distance (6MWD) between 165 and 440 meters
-
Cardiac index <3.0 L/min/m²
-
Pulmonary vascular resistance >400 dyn·s·cm⁻⁵
Treatment Regimen: Patients underwent a 1-3 day washout period from their PDE5 inhibitor before initiating this compound. This compound was started at a dose of 1.0 mg three times daily (TID) and was titrated up every two weeks in 0.5 mg increments to a maximum of 2.5 mg TID, based on systolic blood pressure and signs or symptoms of hypotension. This was followed by a 16-week maintenance phase.
Efficacy Assessments: The primary exploratory endpoints were changes from baseline to week 24 in 6MWD, WHO Functional Class, and NT-proBNP levels. Hemodynamic parameters were also assessed.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. RESPITE: switching to this compound in pulmonary arterial hypertension patients with inadequate response to phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RESPITE: switching to this compound in pulmonary arterial hypertension patients with inadequate response to phosphodiesterase-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Riociguat: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like Riociguat are paramount to ensuring both personal safety and environmental protection. This guide provides a comprehensive overview of the proper procedures for the disposal of this compound, including immediate safety protocols and a summary of key information. Adherence to these guidelines is essential due to the pharmacological activity of this compound and its potential environmental impact.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent precautions are necessary.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use impermeable, chemical-resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If working with fine powders or if there is a risk of generating aerosols, a certified respirator should be used[1].
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water[1].
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[1].
-
Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious) and seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.
Step-by-Step Disposal Protocol
The primary objective of the disposal process is to prevent the release of this compound into the environment, especially into waterways, given its high aquatic toxicity.
-
Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash.
-
Collect all solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, in a dedicated and clearly labeled hazardous waste container.
-
Unused or expired this compound should also be placed in this designated container.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled as "Hazardous Waste" and should include the name "this compound."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Disposal:
-
Do not flush this compound down the drain. This is a critical step to prevent environmental contamination.
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber or through a licensed hazardous material disposal company.
-
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States. The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal. Furthermore, Subpart P of the RCRA specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the sewering of such waste. It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.
Summary of this compound Safety and Disposal Information
| Aspect | Guideline | Citation |
| Primary Hazards | Harmful if swallowed, very toxic to aquatic life with long-lasting effects. | |
| PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat, respirator (if needed). | |
| Disposal Method | Treat as hazardous waste. Incineration or licensed hazardous waste disposal service. | |
| Prohibited Disposal | Do not dispose of down the drain or in general laboratory trash. | |
| Waste Segregation | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. | |
| Regulatory Oversight | EPA (RCRA, Subpart P), state and local regulations. |
Mechanism of Action: this compound Signaling Pathway
This compound is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway. It has a dual mode of action: it directly stimulates sGC independently of NO and also sensitizes sGC to endogenous NO. This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Riociguat
Essential protocols for the safe management, use, and disposal of Riociguat are critical for protecting researchers, scientists, and drug development professionals. Adherence to stringent safety measures minimizes exposure risks and ensures a secure laboratory environment. This guide provides detailed procedural information, personal protective equipment (PPE) specifications, and disposal plans to support the safe handling of this potent pharmacologically active material.[1]
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, a thorough understanding and implementation of safety protocols are paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Equipment | Specifications & Use Case |
| Primary (Essential for all handling) | Eye Protection | Safety glasses with side shields or tightly fitting safety goggles.[3] |
| Hand Protection | Impermeable and resistant chemical gloves. Consider double gloving. The selection should be based on penetration times and degradation rates for the specific laboratory conditions. | |
| Body Protection | A standard laboratory coat or impervious clothing to prevent skin contact. | |
| Secondary (Task-dependent) | Respiratory Protection | A certified respirator (e.g., N95 or equivalent) is necessary when handling fine powders, creating aerosols, or if ventilation is inadequate. |
| Face Protection | A face shield can be used in conjunction with goggles for full facial protection against splashes. | |
| Emergency (Large spills) | Full Body Protection | For large spills, a full suit and boots are recommended to ensure complete protection from contact. |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for safely managing this compound from receipt to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Avoid Dust and Aerosols: Take precautions to avoid the generation of dust and aerosols when handling the solid compound.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly before breaks and at the end of each work session.
Disposal Plan:
-
Waste Collection: All solid waste, including contaminated gloves, weigh boats, and paper towels, along with any unused this compound, must be collected in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the chemical name "this compound," and the relevant hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The standard method for disposal is high-temperature incineration.
Emergency Protocols
In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
-
Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.
-
Ingestion: If swallowed, rinse the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.
For any significant exposure, seek immediate medical advice and provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
